Fmoc-Ala-OH-13C3,15N
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
315.30 g/mol |
IUPAC-Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i1+1,11+1,17+1,19+1 |
InChI-Schlüssel |
QWXZOFZKSQXPDC-SCMTXWLBSA-N |
Isomerische SMILES |
[13CH3][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fmoc-Ala-OH-13C3,15N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Fmoc-Ala-OH-13C3,15N is a stable isotope-labeled derivative of the amino acid alanine (B10760859), specifically designed for advanced research applications in proteomics, drug development, and metabolic studies. This guide provides an in-depth overview of its properties, applications, and detailed experimental protocols for its use.
Core Concepts
This compound is a non-radioactive, heavy-isotope-labeled version of N-α-(9-fluorenylmethoxycarbonyl)-L-alanine. The key feature of this compound is the incorporation of three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope, replacing the naturally abundant ¹²C and ¹⁴N atoms. This isotopic enrichment results in a precise mass shift, making it an invaluable tool for quantitative analysis in mass spectrometry-based applications. The "Fmoc" (9-fluorenylmethoxycarbonyl) protecting group on the alpha-amino group makes it suitable for use in Fmoc solid-phase peptide synthesis (SPPS), a cornerstone technique in creating synthetic peptides.
Physicochemical Properties
The introduction of stable isotopes does not significantly alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[1] This allows for its direct substitution in established experimental protocols without the need for significant modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₅[¹³C]₃H₁₇[¹⁵N]O₄ | [] |
| Molecular Weight | 315.3 g/mol | [3][4] |
| Isotopic Purity | ≥98 atom % ¹³C; ≥98 atom % ¹⁵N | [5] |
| Chemical Purity | ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF | |
| Storage | 2-8°C, desiccated |
Applications in Research and Development
The primary applications of this compound stem from its utility as an internal standard and a tracer in complex biological systems.
-
Quantitative Proteomics: It is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) experiments. By incorporating the heavy-labeled alanine into proteins in one cell population, researchers can accurately quantify differences in protein abundance between different cell states when compared to a control population grown with unlabeled alanine. This is crucial for biomarker discovery and understanding cellular responses to stimuli or disease.
-
Metabolic Flux Analysis: As a metabolic tracer, it allows for the tracking of alanine through various metabolic pathways. By analyzing the incorporation of ¹³C and ¹⁵N into downstream metabolites, researchers can elucidate the dynamics of cellular metabolism.
-
Peptide Synthesis: It serves as a building block for the synthesis of isotopically labeled peptides. These heavy peptides are indispensable as internal standards for the absolute quantification of proteins and peptides by mass spectrometry, particularly in targeted proteomics assays like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).
-
Biomolecular NMR: The presence of ¹³C and ¹⁵N makes it suitable for use in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy to aid in structural and dynamic studies of peptides and proteins.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual coupling of this compound onto a solid support resin during peptide synthesis.
Materials:
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the successful incorporation and purity of the labeled peptide by mass spectrometry. The resulting peptide will exhibit a mass shift corresponding to the number of incorporated ¹³C and ¹⁵N isotopes.
Quantitative Proteomics Workflow using a Labeled Peptide Standard
This workflow describes the use of a synthetic peptide containing this compound as an internal standard for quantifying a target protein in a complex biological sample.
Procedure:
-
Protein Extraction: Extract total protein from the cell or tissue sample of interest.
-
Protein Digestion: Digest the extracted proteins into peptides using a protease such as trypsin.
-
Spiking of Labeled Standard: Add a known amount of the purified, heavy-labeled synthetic peptide (containing the ¹³C and ¹⁵N labeled alanine) to the digested sample.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
The heavy-labeled peptide will co-elute with its endogenous, light counterpart.
-
-
Quantification:
-
In the mass spectrometer, both the light and heavy peptides will be fragmented.
-
By comparing the signal intensities of the fragment ions from the light (endogenous) and heavy (standard) peptides, the absolute quantity of the endogenous peptide, and thus the target protein, can be determined.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Quantitative Proteomics Workflow with Labeled Standard.
References
Fmoc-Ala-OH-13C3,15N: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid derivative crucial for contemporary proteomics and drug development research. Targeted at researchers, scientists, and professionals in the field, this document outlines the core chemical properties, synthesis, and experimental applications of this compound, with a focus on its role in solid-phase peptide synthesis.
Core Compound Properties
This compound is a derivative of the amino acid L-alanine, where the amine group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] Critically, the three carbon atoms of the alanine (B10760859) backbone and the nitrogen atom are replaced with their stable isotopes, ¹³C and ¹⁵N, respectively.[4][5] This isotopic labeling makes it a powerful tool for quantitative analysis in mass spectrometry-based proteomics and for structural studies using nuclear magnetic resonance (NMR).[4]
| Property | Value | Reference |
| Molecular Formula | C₁₅[¹³C]₃H₁₇[¹⁵N]O₄ | [6] |
| Molecular Weight | 315.30 g/mol | [][8] |
| Isotopic Purity (¹³C) | ≥99 atom % | [5] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | [5] |
| Chemical Purity | ≥98% | [8] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 155-158 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in water | [1] |
| Applications | Solid-phase peptide synthesis, proteomics, biomolecular NMR | [1][5][8] |
Chemical Structure
The chemical structure of this compound is depicted below. The Fmoc group is attached to the nitrogen atom, providing a temporary protecting group that is stable under various reaction conditions but can be readily removed with a base, typically piperidine (B6355638).[1]
Caption: Chemical structure of this compound.
Synthesis and Preparation
The synthesis of this compound involves the protection of the amino group of isotopically labeled L-alanine (L-alanine-¹³C₃,¹⁵N) with an Fmoc group. A common method for this is the reaction of the labeled L-alanine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate or sodium carbonate in a mixed solvent system such as water and dioxane.[9][10]
General Synthesis Pathway:
Caption: General synthesis pathway for this compound.
Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][3] This technique allows for the stepwise assembly of a peptide chain on a solid resin support. The incorporation of the isotopically labeled alanine residue at a specific position in the peptide sequence enables its use as an internal standard for quantitative mass spectrometry or for NMR structural analysis.
Detailed SPPS Workflow:
The following protocol outlines the key steps for incorporating this compound into a peptide sequence.
-
Resin Selection and Swelling:
-
Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swell the resin in a suitable solvent, such as N,N-dimethylformamide (DMF), for at least one hour to allow for increased accessibility of the reactive sites.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain attached to the resin.
-
This is achieved by treating the resin with a 20% solution of piperidine in DMF for approximately 15-30 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.
-
-
Amino Acid Activation and Coupling:
-
Activate the carboxyl group of this compound to facilitate the formation of a peptide bond.
-
Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Add the activated this compound solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove any unreacted reagents.
-
-
Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using acetic anhydride (B1165640) and a base.
-
-
Repeat Cycle:
-
Repeat steps 2 and 3 with the subsequent amino acids in the desired sequence.
-
-
Cleavage and Deprotection:
-
Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups.
-
This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) and various scavengers to protect sensitive amino acid residues.
-
-
Purification and Analysis:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.
-
SPPS Workflow Diagram:
Caption: Workflow for incorporating this compound via SPPS.
Conclusion
This compound is an indispensable tool for modern biochemical and pharmaceutical research. Its stable isotopic labels provide a means for accurate quantification and detailed structural analysis of peptides and proteins. The well-established protocols for its incorporation via Fmoc-based solid-phase peptide synthesis make it a versatile and reliable reagent for a wide range of applications in drug discovery and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Biosynthetic incorporation of 15N and 13C for assignment and interpretation of nuclear magnetic resonance spectra of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. lifetein.com [lifetein.com]
- 5. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Alanine-ð-Fmoc (¹³Câ, 99%; ¹âµN, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. Peptides labelled with stable isotopes 13C or 15N. [innovagen.com]
- 10. FMOC-Ala-OH synthesis - chemicalbook [chemicalbook.com]
Fmoc-Ala-OH-13C3,15N molecular weight
An in-depth guide to the molecular weight of isotopically labeled Fmoc-Alanine, specifically Fmoc-Ala-OH-13C3,15N, designed for researchers, scientists, and professionals in drug development.
Core Data Summary
This section provides a comparative summary of the molecular properties of standard Fmoc-Ala-OH and its isotopically labeled counterpart, this compound. The data is presented to facilitate easy reference and comparison.
| Property | Fmoc-Ala-OH (Standard) | This compound (Isotopically Labeled) |
| Molecular Formula | C₁₈H₁₇NO₄[1][2][3] | [¹³C]₃[¹²C]₁₅H₁₇[¹⁵N]O₄ |
| Average Molecular Weight ( g/mol ) | 311.33[1] | Approx. 315.34 |
| Monoisotopic Mass (Da) | 311.1158 | 315.1229 |
Methodology for Molecular Weight Calculation
The determination of the molecular weight of an isotopically labeled compound requires a precise calculation based on the atomic masses of the specific isotopes incorporated, rather than the average atomic weights of the elements.
Standard Fmoc-Ala-OH Monoisotopic Mass Calculation
The monoisotopic mass is calculated by summing the masses of the most abundant naturally occurring isotopes of each element in the molecule.
-
Formula: C₁₈H₁₇NO₄
-
Isotopes and their masses:
-
Carbon (¹²C): 12.000000 Da
-
Hydrogen (¹H): 1.007825 Da
-
Nitrogen (¹⁴N): 14.003074 Da
-
Oxygen (¹⁶O): 15.994915 Da
-
-
Calculation: (18 × 12.000000) + (17 × 1.007825) + (1 × 14.003074) + (4 × 15.994915) = 311.1158 Da
This compound Monoisotopic Mass Calculation
For the isotopically labeled molecule, the masses of three ¹²C atoms and one ¹⁴N atom are replaced with the masses of three ¹³C atoms and one ¹⁵N atom.
-
Formula: [¹³C]₃[¹²C]₁₅H₁₇[¹⁵N]O₄
-
Isotopes and their masses:
-
Carbon-13 (¹³C): 13.003355 Da
-
Nitrogen-15 (¹⁵N): 15.000109 Da
-
-
Calculation: (15 × 12.000000) + (3 × 13.003355) + (17 × 1.007825) + (1 × 15.000109) + (4 × 15.994915) = 315.1229 Da
Logical Workflow for Molecular Weight Calculation
The following diagram illustrates the logical steps involved in calculating the molecular weight of the isotopically labeled compound.
Caption: Logical workflow for calculating the monoisotopic mass of an isotopically labeled compound.
References
An In-depth Technical Guide to the Physical Properties and Applications of Fmoc-Ala-OH-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-OH-13C3,15N is a stable isotope-labeled derivative of the amino acid alanine (B10760859), protected at its amino terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The incorporation of three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope makes this compound an invaluable tool in a variety of advanced research applications. Its primary utility lies in the synthesis of isotopically labeled peptides, which serve as internal standards for quantitative proteomics, as probes in structural biology studies using Nuclear Magnetic Resonance (NMR) spectroscopy, and in metabolic flux analysis.[1][2] The Fmoc protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the precise incorporation of the labeled alanine residue at specific positions within a peptide sequence.[3]
This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its characterization and application, and a visual representation of a typical experimental workflow.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its proper handling, storage, and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | ¹³C₃C₁₅H₁₇¹⁵NO₄ | [4] |
| Molecular Weight | 315.3 g/mol | [4] |
| Appearance | Solid | |
| Melting Point | 155-158 °C | |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | |
| Isotopic Purity | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |
| Assay Purity | ≥98% | |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following sections detail standardized methodologies for the characterization and application of this compound.
Determination of Melting Point (Capillary Method)
This protocol is based on the United States Pharmacopeia (USP) general chapter <741> for determining the melting range of a substance.
Apparatus:
-
Melting point apparatus with a temperature-controlled heating block and a viewing lens.
-
Glass capillary tubes (sealed at one end).
-
Thermometer calibrated against USP Melting Point Reference Standards.
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powdered form.
-
Capillary Loading: Introduce a small amount of the powdered sample into a glass capillary tube, ensuring the packed height of the sample is approximately 2-4 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: If the approximate melting point is known, heat the block rapidly to a temperature about 10-15°C below the expected melting point. Then, reduce the heating rate to approximately 1-2°C per minute.
-
Observation: Continuously observe the sample through the viewing lens.
-
Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Specific Rotation
This protocol outlines the general procedure for measuring the optical activity of a chiral compound like this compound.
Apparatus:
-
Polarimeter with a sodium lamp (D-line, 589 nm).
-
Polarimeter cell (1 dm path length).
-
Analytical balance.
-
Volumetric flask.
Procedure:
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., Dimethylformamide - DMF) in a volumetric flask to a known concentration (e.g., 1 g/100 mL).
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.
-
Sample Measurement: Fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present in the light path.
-
Rotation Reading: Place the cell in the polarimeter and record the observed optical rotation (α) at a constant temperature (e.g., 20°C).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Solid-Phase Peptide Synthesis (SPPS) of a Labeled Peptide
This protocol describes a general workflow for the synthesis of a peptide containing a ¹³C and ¹⁵N labeled alanine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin).
-
Fmoc-protected amino acids (including this compound).
-
Coupling reagents (e.g., HBTU, HOBt).
-
Activator base (e.g., DIPEA).
-
Deprotection solution: 20% piperidine (B6355638) in DMF.
-
Solvents: DMF, Dichloromethane (DCM).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (e.g., this compound), coupling reagents, and activator base in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether and collect the pellet by centrifugation.
-
Purification: Purify the labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
Application Workflow: Quantitative Proteomics using a Labeled Peptide Standard
This compound is frequently used to synthesize stable isotope-labeled (SIL) peptides, which are then used as internal standards for the absolute quantification of proteins in complex biological samples by mass spectrometry. The following diagram illustrates a typical workflow for this application.
Caption: A typical workflow for quantitative proteomics.
Conclusion
This compound is a critical reagent for modern biological and biomedical research. Its well-defined physical properties and its utility in established experimental workflows like solid-phase peptide synthesis enable the creation of powerful tools for sensitive and accurate quantitative analysis of proteins and for the elucidation of protein structure and function. The protocols and workflow presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this isotopically labeled compound in their studies.
References
- 1. Stable Isotope Labeled Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. chempep.com [chempep.com]
- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Alanine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-534-H-0.1 [isotope.com]
A Comprehensive Technical Guide to Fmoc-Ala-OH-13C3,15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid crucial for contemporary proteomics, drug development, and structural biology research. This document outlines its chemical and physical properties, provides a detailed protocol for its application in solid-phase peptide synthesis (SPPS), and illustrates its role in quantitative proteomics workflows.
Core Data Presentation
This compound is a derivative of the amino acid L-alanine, where three carbon atoms are replaced with the stable isotope Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N). The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for Fmoc-based solid-phase peptide synthesis.
| Property | Value | Reference |
| CAS Number (Labeled) | 865720-15-6 | [1][2] |
| CAS Number (Unlabeled) | 35661-39-3 | [1][3] |
| Molecular Formula | (¹³C)₃C₁₅H₁₇(¹⁵N)O₄ | |
| Molecular Weight | 315.30 g/mol | |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N | |
| Chemical Purity | ≥98% | |
| Appearance | Solid | |
| Melting Point | 155-158 °C | |
| Optical Activity | [α]20/D -18°, c = 1 in DMF | |
| Storage Temperature | 2-8°C, desiccated, protected from light | |
| Key Applications | Peptide synthesis, Biomolecular NMR, Proteomics |
Experimental Protocols
The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are instrumental as internal standards in quantitative mass spectrometry or for structural studies by nuclear magnetic resonance (NMR) spectroscopy. Below is a detailed, generalized protocol for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis (SPPS).
Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle for this compound Incorporation
Materials and Reagents:
-
This compound
-
Peptide synthesis resin (e.g., Rink Amide resin for C-terminal amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Coupling reagents:
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Alternatively, HBTU/DIPEA or HATU/DIPEA
-
-
Dichloromethane (DCM) for washing
-
Methanol (MeOH) for washing
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether for precipitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3-5 equivalents of this compound and a slightly lower molar equivalent of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature to allow for the coupling reaction to proceed.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove any unreacted reagents and byproducts.
-
-
Confirmation of Coupling (Optional but Recommended):
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a successful coupling.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.
-
Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-4 hours at room temperature to cleave the peptide from the resin and remove any side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Confirm the identity and purity of the final isotopically labeled peptide using mass spectrometry and analytical HPLC.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and application of peptides labeled with this compound.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound.
Caption: Application of ¹³C,¹⁵N-labeled peptides in a typical quantitative proteomics workflow.
References
A Technical Guide to the Isotopic Purity of Fmoc-Ala-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the isotopic purity of Nα-(9-Fluorenylmethoxycarbonyl)-L-alanine, uniformly labeled with Carbon-13 and Nitrogen-15 (Fmoc-Ala-OH-¹³C₃,¹⁵N). Understanding and verifying the isotopic purity of this compound is critical for its effective use in advanced research and development applications.
Stable isotope-labeled amino acids are indispensable tools in proteomics, metabolomics, and pharmaceutical research.[][2] They serve as tracers for metabolic flux analysis, internal standards for precise quantification in mass spectrometry (MS), and structural probes in nuclear magnetic resonance (NMR) spectroscopy.[][3] The accuracy of these applications hinges on the precise knowledge of the isotopic enrichment of the labeled compound. Even minor deviations in isotopic purity can lead to significant errors in experimental results, potentially skewing pharmacokinetic or metabolic data.[4]
Fmoc-Ala-OH-¹³C₃,¹⁵N is an Fmoc-protected alanine (B10760859) derivative where the three carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This M+4 mass shift makes it a valuable reagent for peptide synthesis and a standard for quantitative analysis.
Quantitative Data on Isotopic Purity
The isotopic purity of a labeled compound refers to the percentage of molecules that are enriched with the specific stable isotope compared to naturally occurring isotopes. For Fmoc-Ala-OH-¹³C₃,¹⁵N, this involves assessing the enrichment of both ¹³C and ¹⁵N. The data below, compiled from various commercial suppliers, summarizes typical specifications for this compound.
| Parameter | Specification | Supplier Example(s) |
| ¹³C Isotopic Enrichment | ≥ 99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |
| ¹⁵N Isotopic Enrichment | ≥ 98-99 atom % | Sigma-Aldrich, Cambridge Isotope Laboratories |
| Chemical Purity | ≥ 95-99% | AnaSpec, Cambridge Isotope Laboratories |
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity is primarily accomplished through two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap, is the most common method for determining isotopic enrichment. The high mass accuracy allows for the clear resolution and quantification of different isotopologues.
Methodology:
-
Sample Preparation: Dissolve a small, accurately weighed amount of Fmoc-Ala-OH-¹³C₃,¹⁵N in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
LC Separation: Inject the sample into a UHPLC/HPLC system. The chromatographic step separates the target compound from any chemical impurities, ensuring that the mass spectrum is not contaminated.
-
MS Data Acquisition: Analyze the eluent using a high-resolution mass spectrometer operating in full scan mode with electrospray ionization (ESI). The instrument's high resolution is critical to separate the mass peaks of the different isotopologues.
-
Data Processing and Analysis:
-
Spectrum Extraction: Obtain the mass spectrum corresponding to the chromatographic peak of Fmoc-Ala-OH.
-
Background Subtraction: Subtract a background spectrum to minimize noise and interference.
-
Isotopologue Identification: Identify the monoisotopic peak of the fully labeled compound (all three carbons as ¹³C and nitrogen as ¹⁵N) and the peaks of other isotopologues (e.g., M+0, M+1, M+2, M+3).
-
Extracted Ion Chromatogram (EIC): Generate an EIC for each identified isotopologue.
-
Peak Integration: Integrate the area of each EIC peak.
-
Purity Calculation: The isotopic purity is calculated based on the relative abundance of the fully labeled species compared to the sum of all related isotopic species. Corrections must be applied to account for the natural isotopic abundance of other elements (e.g., oxygen, hydrogen) in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides complementary information, confirming the position of the labels and the structural integrity of the compound. While MS gives an overall enrichment value, NMR can provide site-specific isotopic ratios. For Fmoc-Ala-OH-¹³C₃,¹⁵N, ¹³C and ¹⁵N NMR are directly applicable.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition:
-
¹³C NMR: Acquire a quantitative ¹³C NMR spectrum. The presence of signals at chemical shifts corresponding to the alanine backbone confirms the enrichment. The high enrichment level allows for the observation of ¹³C-¹³C coupling, providing further structural confirmation.
-
¹⁵N NMR: Acquire a ¹⁵N NMR spectrum. A signal at the characteristic chemical shift for the amide nitrogen confirms ¹⁵N enrichment.
-
-
Data Analysis:
-
Integration: Integrate the signals corresponding to the labeled positions.
-
Enrichment Calculation: The isotopic enrichment at a specific site can be determined by comparing the integral of the ¹³C or ¹⁵N signal to that of an internal standard with known concentration and natural abundance, although this is less common than MS for overall purity assessment. More often, NMR is used to confirm that the labeling is at the correct positions and to ensure the absence of significant unlabeled material.
-
Visualizations
The following diagrams illustrate the workflow for purity determination and the factors influencing the final product quality.
Caption: Experimental workflow for isotopic purity determination.
Caption: Factors influencing final isotopic purity.
References
An In-depth Technical Guide to the Applications of Stable Isotopes in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and application of stable isotope-labeled peptides, offering detailed methodologies and quantitative data to support researchers in proteomics, drug development, and structural biology.
Introduction to Stable Isotope-Labeled Peptides
Stable isotope-labeled (SIL) peptides are synthetic peptides in which one or more atoms (typically ¹²C, ¹⁴N, or ¹H) are replaced with their heavier, non-radioactive counterparts (¹³C, ¹⁵N, or ²H/D, respectively)[1]. These heavy peptides are chemically and physically almost identical to their endogenous, or "light," counterparts, exhibiting similar reactivity, solubility, and chromatographic retention times[2]. However, their increased mass allows them to be distinguished by mass spectrometry (MS), making them invaluable tools for quantitative proteomics and other advanced analytical applications[2][3].
The most common stable isotopes used in peptide labeling are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). Oxygen-18 (¹⁸O) can also be incorporated, often enzymatically during proteolysis[3][4]. The choice of isotope depends on the specific application and the desired mass shift.
Synthesis of Stable Isotope-Labeled Peptides
The primary method for producing SIL peptides is Solid-Phase Peptide Synthesis (SPPS)[2]. This technique involves the stepwise addition of amino acids, including the desired isotopically labeled residues, to a growing peptide chain anchored to a solid resin support[2]. The most common chemistry used is Fmoc-based SPPS.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Stable Isotope-Labeled Peptide
This protocol outlines the manual synthesis of a generic SIL peptide using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (both light and desired stable isotope-labeled variants)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Reaction vessel with a sintered glass filter
-
Shaker
Procedure:
-
Resin Preparation:
-
Place the Fmoc-Rink Amide resin in the reaction vessel.
-
Add DMF to swell the resin for 30-60 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the 20% piperidine solution in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents; either light or the desired stable isotope-labeled variant) and coupling reagents (HBTU/HOBt, 3 equivalents) in DMF.
-
Add the activator base (DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin (B49086) test to confirm reaction completion. A negative result (beads remain colorless) indicates successful coupling.
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating the stable isotope-labeled amino acid at the desired position.
-
-
Final Fmoc Deprotection:
-
After the final amino acid is coupled, perform a final deprotection step as described in step 2.
-
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the solution to separate the peptide-containing cleavage mixture from the resin beads.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the peptide, discard the ether, and repeat the wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the peptide in a suitable buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[2].
-
Collect fractions corresponding to the main product peak.
-
-
Quality Control:
-
Purity Analysis: Analyze the purified fractions using analytical RP-HPLC. Purity is determined by integrating the area of the target peptide peak relative to the total peak area at a wavelength of approximately 215 nm[2].
-
Identity Confirmation: Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) to verify the incorporation of the stable isotope.
-
Quantitative Data in SPPS
Table 1: Commonly Used Stable Isotope-Labeled Amino Acids and their Mass Differences.
| Amino Acid | Isotope(s) | Mass Difference (Da) | Isotopic Enrichment (%) |
| Alanine | ¹³C₃, ¹⁵N | +4 | >99% |
| Arginine | ¹³C₆, ¹⁵N₄ | +10 | >99% |
| Isoleucine | ¹³C₆, ¹⁵N | +7 | >99% |
| Leucine | ¹³C₆, ¹⁵N | +7 | >99% |
| Lysine | ¹³C₆, ¹⁵N₂ | +8 | >99% |
| Phenylalanine | ¹³C₉, ¹⁵N | +10 | >99% |
| Proline | ¹³C₅, ¹⁵N | +6 | >99% |
| Valine | ¹³C₅, ¹⁵N | +6 | >99% |
| (Data compiled from multiple sources) |
Table 2: Typical Peptide Purity and Yield in SPPS.
| Parameter | Typical Value | Notes |
| Crude Peptide Purity (HPLC) | 50-80% | Highly dependent on peptide length and sequence. |
| Purified Peptide Purity (HPLC) | >95% to >98% | For most research applications[5]. |
| Overall Yield | 10-30% of theoretical maximum | Varies significantly with peptide length, sequence complexity, and purification steps. For a 70-mer peptide, a 97% yield at each of the 140 steps (deprotection and coupling) results in a theoretical overall yield of only 1.4%[6]. |
| (Data compiled from multiple sources) |
Visualization of the SPPS Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Applications in Quantitative Proteomics
SIL peptides are instrumental in quantitative proteomics, enabling the precise measurement of protein abundance in complex biological samples.
Absolute Quantification (AQUA)
The AQUA method allows for the absolute quantification of a target protein by spiking a known amount of a corresponding SIL peptide into a biological sample before enzymatic digestion[4]. The SIL peptide serves as an internal standard. By comparing the MS signal intensities of the light (endogenous) and heavy (synthetic) peptides, the absolute amount of the endogenous peptide, and thus the protein, can be calculated[4].
-
Selection of AQUA Peptide: Choose a proteotypic peptide (a peptide unique to the target protein and readily detectable by MS) for synthesis.
-
Synthesis of SIL Peptide: Synthesize the chosen peptide with one or more stable isotope-labeled amino acids (as described in section 2.1).
-
Quantification of SIL Peptide: Accurately determine the concentration of the purified SIL peptide stock solution, typically by amino acid analysis.
-
Sample Preparation:
-
Lyse the biological sample to extract the proteins.
-
Add a known amount of the quantified SIL peptide to the protein lysate.
-
Denature, reduce, and alkylate the proteins.
-
Digest the protein mixture with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the digested sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the light and heavy peptide pairs.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptides.
-
Calculate the ratio of the light to heavy peptide signals.
-
Determine the absolute quantity of the endogenous peptide using the known amount of the spiked-in SIL peptide.
-
References
- 1. Stable Isotope Labeled peptides - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
- 2. Quality control of synthetic peptides [innovagen.com]
- 3. Stable Isotope Labeled Peptides - Creative Peptides [creative-peptides.com]
- 4. Workflow of AQUA in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Stable Isotope Labeled Peptides for Quantitative Proteomics - Heavy Peptides [biosynth.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Methodological & Application
Application Note: Synthesis of Isotopically Labeled Peptides using Fmoc-Ala-OH-¹³C₃,¹⁵N
Introduction
The incorporation of stable isotope-labeled amino acids into peptides is a powerful technique for a variety of research and drug development applications.[1] By replacing specific atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can create peptides that are chemically identical to their natural counterparts but distinguishable by mass.[1][2] This enables precise and quantitative analysis in complex biological mixtures. Fmoc-Ala-OH-¹³C₃,¹⁵N is a building block used in Fmoc solid-phase peptide synthesis (SPPS) to introduce a stable isotope-labeled alanine (B10760859) residue at a specific position within a peptide sequence.[1] Key applications include quantitative proteomics using mass spectrometry (MS), structural studies via nuclear magnetic resonance (NMR) spectroscopy, and metabolic flux analysis.[1][3] The chemical reactivity of ¹³C and ¹⁵N labeled alanine is identical to that of the natural abundance amino acid, meaning standard SPPS protocols can be used without modification.[2]
Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is an iterative process where a peptide chain is assembled sequentially while one end is anchored to an insoluble solid support (resin). The process involves a series of repeated cycles, with each cycle adding one amino acid to the growing peptide chain. The core steps of each cycle are:
-
Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF).[4] This exposes a free amine group for the next coupling reaction.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, Fmoc-Ala-OH-¹³C₃,¹⁵N) is activated by a coupling reagent and added to the resin. The activated carboxylic acid of the incoming amino acid reacts with the newly exposed amine on the peptide chain, forming a new peptide bond.[4]
-
Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity of the final peptide.[2]
These cycles are repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail.[5][6]
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a peptide incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N.
1. Materials and Reagents
-
Resin: Appropriate resin for the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).[4]
-
Fmoc-Amino Acids: Fmoc-Ala-OH-¹³C₃,¹⁵N and other required Fmoc-protected amino acids.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cold diethyl ether
-
-
Reagents:
2. Synthesis Workflow
The overall workflow for SPPS is depicted below.
3. Detailed Synthesis Cycle Protocol
This protocol describes a single cycle for adding Fmoc-Ala-OH-¹³C₃,¹⁵N to the growing peptide chain.
Step 1: Resin Swelling
-
Place the resin in a peptide synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature.[2]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add the 20% piperidine in DMF solution to the swollen resin.
-
Agitate the vessel for 5-10 minutes.[2]
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[2]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
Step 3: Coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N
-
In a separate vial, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (3-5 equivalents relative to resin loading) and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.[2]
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes. This is the "pre-activation" step.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[2] Longer coupling times may be needed for difficult sequences.[4]
-
After the coupling is complete, drain the coupling solution.
-
Wash the resin with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove unreacted reagents.[2]
Step 4: Monitoring the Reaction
-
Perform a Kaiser test on a small sample of resin beads.[2]
-
Positive result (blue beads): Indicates incomplete coupling (free amines are present). A second coupling (recoupling) may be necessary.
-
Negative result (yellow/colorless beads): Indicates a complete coupling reaction.[2]
Step 5: Repeat Cycle
-
If the coupling is complete, proceed to the deprotection step (Step 2) for the next amino acid in the sequence.
The iterative cycle of deprotection and coupling is the core of the synthesis process.
4. Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with DMF, then DCM, and dry it thoroughly under vacuum.[8]
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the appropriate cleavage cocktail (see Table 3) to the resin (approx. 10 mL per gram of resin).[2]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[2]
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.
5. Peptide Precipitation and Purification
-
Precipitate the peptide by adding the acidic filtrate to a large volume of cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold ether and dry it.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the ¹³C,¹⁵N-labeled peptide.[2]
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.[2]
Data Presentation
Table 1: Reagents for a Standard Manual Synthesis Cycle (0.1 mmol scale)
| Reagent/Material | Quantity/Concentration | Purpose |
| Peptide-Resin | ~200-300 mg (depending on loading) | Solid support for synthesis |
| Fmoc-Ala-OH-¹³C₃,¹⁵N | 3-5 equivalents (0.3-0.5 mmol) | Isotope-labeled building block |
| Coupling Reagent (e.g., HBTU) | 3-5 equivalents (0.3-0.5 mmol) | Activates the amino acid |
| Base (e.g., DIPEA) | 6-10 equivalents (0.6-1.0 mmol) | Catalyzes the coupling reaction |
| Deprotection Reagent | 20% Piperidine in DMF | Removes the N-terminal Fmoc group |
| Solvents (DMF, DCM) | As needed | Washing and reaction medium |
Table 2: Standard Protocol Parameters
| Step | Parameter | Typical Value/Duration | Notes |
| Resin Swelling | Time | 30 - 60 minutes | Essential for reaction efficiency.[4] |
| Fmoc Deprotection | Time | 2 steps: 5-10 min, then 15-20 min | Ensures complete removal of the Fmoc group.[7] |
| Amino Acid Activation | Time | 1 - 5 minutes | Pre-activation before adding to the resin.[7] |
| Coupling Reaction | Time | 1 - 4 hours | Can be monitored with a Kaiser test.[2][7] |
| Cleavage and Deprotection | Time | 2 - 3 hours | Time depends on the specific peptide sequence.[2] |
| Temperature | All steps | Room Temperature | Standard condition for manual synthesis. |
Table 3: Common Cleavage Cocktails for Fmoc-SPPS
| Reagent Name | Composition (v/v/w) | Target Residues / Use Case |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose, for peptides without sensitive residues like Cys, Met, or Trp.[5] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail, effective for peptides containing Trp, Met, Cys, and Arg.[5][6] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5% w/w) | Specifically designed to minimize the oxidation of methionine residues.[9] |
| TFA/DCM | TFA (1%) in DCM | For cleavage from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) to yield a fully protected peptide.[10] |
Abbreviations: TFA = Trifluoroacetic Acid; TIS = Triisopropylsilane; EDT = 1,2-Ethanedithiol; DMS = Dimethylsulfide; DCM = Dichloromethane.
References
- 1. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 2. benchchem.com [benchchem.com]
- 3. Incorporation of isotopically enriched amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
Application Note: Absolute Quantification of Signaling Proteins Using Fmoc-Ala-OH-13C3,15N in Mass Spectrometry-Based Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mass spectrometry-based proteomics has become an indispensable tool for the quantitative analysis of complex biological systems. The ability to accurately measure protein abundance is crucial for understanding cellular processes, identifying biomarkers, and developing novel therapeutics. One of the gold-standard methodologies for absolute protein quantification is the Absolute QUantification (AQUA) strategy.[1][2][3] This technique utilizes stable isotope-labeled synthetic peptides as internal standards to precisely measure the amount of a target protein in a complex mixture.
This application note details the use of Fmoc-Ala-OH-13C3,15N, a stable isotope-labeled amino acid, for the synthesis of an AQUA peptide and its application in the absolute quantification of a key signaling protein. The protocol outlines the solid-phase peptide synthesis of a proteotypic peptide, its use as an internal standard in a typical quantitative proteomics workflow, and the subsequent data analysis.
This compound is an ideal reagent for this purpose, providing a defined mass shift (+4 Da) for the resulting peptide, allowing for clear differentiation from its endogenous counterpart in the mass spectrometer.[4] The Fmoc protecting group facilitates its use in standard solid-phase peptide synthesis protocols.
Application: Absolute Quantification of MEK1 Kinase
To illustrate the utility of this compound, we describe a method for the absolute quantification of Mitogen-activated protein kinase kinase 1 (MEK1), a central component of the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making the precise quantification of its components critical for both basic research and clinical applications.
Key Features of this compound in this Application:
-
Precise Mass Shift: The incorporation of three ¹³C and one ¹⁵N isotopes provides a distinct and unambiguous mass difference between the labeled and unlabeled peptide.
-
Chemical Equivalence: The labeled peptide is chemically identical to the native peptide, ensuring co-elution during liquid chromatography and similar ionization efficiency in the mass spectrometer.[1]
-
High Isotopic Purity: Commercially available this compound typically has high isotopic enrichment (e.g., 99 atom % ¹³C, 98 atom % ¹⁵N), minimizing isotopic interference.[4]
-
Compatibility: It is fully compatible with standard Fmoc-based solid-phase peptide synthesis chemistry.
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained using this approach. The data is representative and will vary depending on the specific peptide, protein, sample matrix, and instrumentation used.
Table 1: Properties of the Target Proteotypic Peptide for MEK1
| Property | Value |
| Target Protein | MEK1 (MAP2K1) |
| UniProt ID | Q02750 |
| Proteotypic Peptide Sequence | IGLQGA SFGVCSYIDVSR |
| Labeled Amino Acid | Alanine (A) |
| Isotopic Label | ¹³C₃,¹⁵N |
| Mass Shift | +4 Da |
| Parent Ion (Light) [M+2H]²⁺ | 995.0 m/z |
| Parent Ion (Heavy) [M+2H]²⁺ | 997.0 m/z |
Table 2: LC-MS/MS Parameters for MRM/SRM Analysis
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions (Light) | Q1: 995.0, Q3: 866.4 (y₇), 979.5 (y₈), 1108.6 (y₉) |
| MRM Transitions (Heavy) | Q1: 997.0, Q3: 870.4 (y₇), 983.5 (y₈), 1112.6 (y₉) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 50 ms |
Table 3: Example Quantification of MEK1 in A431 Cell Lysate
| Sample | Total Protein (µg) | Spike-in AQUA Peptide (fmol) | Calculated Endogenous MEK1 (fmol) | MEK1 Abundance (fmol/µg total protein) |
| Untreated | 50 | 100 | 25.4 | 0.51 |
| EGF Stimulated (10 min) | 50 | 100 | 26.1 | 0.52 |
| MEK Inhibitor Treated | 50 | 100 | 24.8 | 0.50 |
Experimental Protocols
Protocol 1: Synthesis of the MEK1 AQUA Peptide
This protocol describes the solid-phase synthesis of the MEK1 proteotypic peptide (IGLQGASFGVCSYIDVSR) with a labeled Alanine using this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the next Fmoc-amino acid in the sequence (starting from the C-terminus) by dissolving it in DMF with DIC and Oxyma Pure.
-
For the incorporation of the labeled alanine, use this compound.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Wash the resin with DMF.
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether. Purify the crude peptide using reverse-phase HPLC.
-
Characterization and Quantification: Confirm the identity and purity of the synthesized peptide by mass spectrometry. Determine the precise concentration of the AQUA peptide stock solution by amino acid analysis.
Protocol 2: Absolute Quantification of MEK1 in Cell Lysates
Materials:
-
Cultured cells (e.g., A431 cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Synthesized and quantified MEK1 AQUA peptide
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Cell Lysis: Lyse the cultured cells with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the lysate using a BCA assay.
-
Sample Preparation:
-
Take a defined amount of total protein (e.g., 50 µg) from each sample.
-
Spike in a known amount of the MEK1 AQUA peptide (e.g., 100 fmol).
-
-
Reduction and Alkylation: Reduce the disulfide bonds by adding DTT and incubating at 60°C. Alkylate the free thiols by adding IAA and incubating in the dark.
-
Tryptic Digestion: Dilute the sample to reduce the denaturant concentration and add trypsin. Digest overnight at 37°C.
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the samples on an LC-MS/MS system operating in MRM or SRM mode.
-
Use the pre-determined transitions for both the light (endogenous) and heavy (AQUA) MEK1 peptides.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptide transitions.
-
Calculate the ratio of the light to heavy peak areas.
-
Determine the absolute amount of the endogenous MEK1 peptide using the following formula: Amount of Endogenous Peptide = (Peak Area Light / Peak Area Heavy) * Amount of Spiked-in AQUA Peptide
-
Normalize the amount of MEK1 to the total protein amount to get the abundance in fmol/µg.
-
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling cascade.
Experimental Workflow for Absolute Quantification
Caption: AQUA workflow for MEK1 quantification.
Conclusion
The use of this compound for the synthesis of AQUA peptides provides a robust and accurate method for the absolute quantification of proteins in complex biological samples. This approach, as demonstrated for the key signaling protein MEK1, offers high sensitivity and specificity, making it an invaluable tool for researchers in basic science, drug discovery, and clinical proteomics. The detailed protocols and representative data presented here serve as a guide for implementing this powerful quantitative proteomics strategy.
References
- 1. Absolute Quantification: AQUA [bpmsf.ucsd.edu]
- 2. Protein AQUA™ Applications [sigmaaldrich.com]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. papers.nips.cc [papers.nips.cc]
Application Notes and Protocols for Labeling Peptides with Fmoc-Ala-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific incorporation of stable isotope-labeled amino acids into peptides is a powerful technique in proteomics, drug development, and structural biology. The use of Fmoc-Ala-OH-¹³C₃,¹⁵N, a derivative of alanine (B10760859) containing three ¹³C atoms and one ¹⁵N atom, provides a distinct mass shift that enables precise quantification of peptides by mass spectrometry (MS) and facilitates structural studies by nuclear magnetic resonance (NMR) spectroscopy.[1][2] These labeled peptides serve as ideal internal standards in quantitative proteomics, helping to correct for variations in sample preparation and instrument response.[3][4] The chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N is identical to its unlabeled counterpart, allowing for its seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5]
This document provides a detailed protocol for the incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into synthetic peptides using manual or automated Fmoc SPPS. It also outlines the applications of the resulting isotopically labeled peptides.
Properties of Fmoc-Ala-OH-¹³C₃,¹⁵N
| Property | Value |
| Molecular Formula | C₁₅¹³C₃H₁₇¹⁵NO₄ |
| Molecular Weight | 315.30 g/mol |
| Isotopic Purity | ≥99 atom % ¹³C; ≥98 atom % ¹⁵N |
| Appearance | White to off-white solid |
| Storage | Store at -20°C for long-term stability |
Data sourced from MedChemExpress and Sigma-Aldrich.
Experimental Protocols
The following is a generalized protocol for the manual incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into a peptide sequence using Fmoc-based solid-phase peptide synthesis. This protocol can be adapted for automated peptide synthesizers.
Materials and Reagents
-
Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
Other required Fmoc-protected amino acids
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Alternatively: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Kaiser test kit (for monitoring coupling completion)
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes, then drain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
Amino Acid Coupling (for Fmoc-Ala-OH-¹³C₃,¹⁵N):
-
In a separate vial, dissolve 2-5 equivalents of Fmoc-Ala-OH-¹³C₃,¹⁵N and a similar molar equivalent of a coupling activator like Oxyma in DMF.
-
Add the coupling agent (e.g., DIC, 2-5 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents.
-
Monitoring Coupling Completion (Kaiser Test): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final deprotection step as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Purification and Analysis:
-
Centrifuge the mixture to pellet the crude peptide and decant the ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity, purity, and isotopic incorporation of the peptide by mass spectrometry and, if required, NMR.
-
Quantitative Data Summary
The following table provides a general guide for the quantities of reagents used in the synthesis. These may need to be optimized depending on the specific peptide sequence and scale of the synthesis.
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid (unlabeled) | 3 - 5 |
| Fmoc-Ala-OH-¹³C₃,¹⁵N | 2 - 5 |
| Coupling Activator (e.g., Oxyma) | 3 - 5 |
| Coupling Agent (e.g., DIC) | 3 - 5 |
| Base (for HBTU coupling, e.g., DIPEA) | 6 - 10 |
Note: For labeled amino acids, it is common to use a slightly lower number of equivalents to conserve the more expensive reagent, though this may require longer coupling times or double coupling.
Applications of Peptides Labeled with Fmoc-Ala-OH-¹³C₃,¹⁵N
The primary application of peptides synthesized with Fmoc-Ala-OH-¹³C₃,¹⁵N is as internal standards for quantitative mass spectrometry.
Quantitative Proteomics Workflow
Caption: Workflow for absolute quantification using a labeled peptide standard.
By adding a known quantity of the heavy isotope-labeled peptide to a biological sample, the endogenous, unlabeled (light) version of the peptide can be accurately quantified by comparing the peak areas of the light and heavy peptides in the mass spectrum. This method, often referred to as Stable Isotope Dilution (SID), is the gold standard for peptide and protein quantification.
Other applications include:
-
Structural Biology (NMR): The ¹³C and ¹⁵N labels can be used as specific probes in NMR experiments to study peptide and protein structure, dynamics, and interactions.
-
Metabolic Flux Analysis: Labeled peptides can be used to trace the metabolic fate of amino acids in cellular systems.
Conclusion
Fmoc-Ala-OH-¹³C₃,¹⁵N is a valuable tool for the synthesis of isotopically labeled peptides. The straightforward incorporation of this labeled amino acid using standard SPPS protocols allows researchers to generate high-quality internal standards for precise and accurate quantification in mass spectrometry-based proteomics. The resulting labeled peptides are also powerful reagents for detailed studies in structural biology and metabolism, making them indispensable for both basic research and the development of new therapeutics.
References
Application Notes and Protocols for Fmoc-Ala-OH-¹³C₃,¹⁵N in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ala-OH-¹³C₃,¹⁵N is a stable isotope-labeled amino acid that serves as a critical tool in modern proteomics, metabolic research, and drug development.[1] Its incorporation into synthetic peptides allows for precise tracking and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] The substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a stable, heavier variant of alanine (B10760859) that is chemically identical to its natural counterpart, ensuring that its reactivity in peptide synthesis is unchanged.[2] These application notes provide detailed protocols and comparative data for the efficient coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N in solid-phase peptide synthesis (SPPS).
Applications of Peptides Labeled with Fmoc-Ala-OH-¹³C₃,¹⁵N
Peptides synthesized with this isotopic label are invaluable for a range of applications, including:
-
Quantitative Proteomics: Used as internal standards for the accurate quantification of proteins and peptides in complex biological samples.[3]
-
Metabolic Flux Analysis: Enables the tracing of metabolic pathways involving alanine, providing insights into cellular metabolism.[1]
-
Structural Biology: Solid-state NMR studies of peptides with ¹³C and ¹⁵N labels provide detailed structural information, such as torsion angles and intermolecular organization.
-
Drug Development: Facilitates the study of drug-target interactions, pharmacokinetics, and metabolic stability of peptide-based therapeutics.
Comparative Analysis of Coupling Methods
The choice of coupling reagent is critical for achieving high yields and purity in SPPS. While the chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N is identical to the unlabeled form, the efficiency of the coupling reaction can be sequence-dependent and is significantly influenced by the chosen coupling reagent. Alanine is not typically considered a "difficult" amino acid to couple; however, for challenging sequences or to ensure the efficient incorporation of the expensive labeled residue, a highly efficient coupling reagent is recommended.
Below is a summary of commonly used coupling reagents and their performance characteristics for standard amino acid couplings.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Fast reaction times, high efficiency, especially for sterically hindered couplings, lower risk of racemization. | Higher cost. |
| HBTU | Uronium/Aminium Salt | High | Effective and commonly used. | Less reactive than HATU, slightly higher risk of racemization. |
| HCTU | Uronium/Aminium Salt | High | More reactive than HBTU. | |
| COMU | Uronium/Aminium Salt | Very High | Superior racemization suppression compared to HOBt-based reagents. | Higher cost. |
| DIC/Oxyma | Carbodiimide/Additive | High | Cost-effective, good performance. | Can be slower than uronium salts. |
| PyBOP | Phosphonium Salt | High | Effective coupling reagent. | Can be less efficient than HATU for difficult couplings. |
Experimental Protocols
General Protocol for a Single Coupling Cycle of Fmoc-Ala-OH-¹³C₃,¹⁵N
This protocol describes a standard manual coupling cycle for incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N into a growing peptide chain on a solid support.
Materials:
-
Resin with N-terminal Fmoc-deprotected peptide
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
Coupling reagent (e.g., HATU, HBTU, or DIC)
-
Additive (e.g., OxymaPure®, if using DIC)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Solvent: Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.
-
-
Amino Acid Activation and Coupling:
-
Method A (Uronium/Aminium Salt - e.g., HATU):
-
In a separate vial, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Method B (Carbodiimide - e.g., DIC/Oxyma):
-
In a separate vial, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (2-5 equivalents) and Oxyma (2-5 equivalents) in DMF.
-
Add DIC (2-5 equivalents) to the solution.
-
Add the activated amino acid solution to the resin.
-
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For labeled amino acids, a longer coupling time or a double coupling may be employed to ensure complete incorporation.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling (double coupling) may be necessary.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol for Cleavage and Deprotection
Materials:
-
Dried peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Diagrams and Workflows
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical process of adding an amino acid, in this case, the isotopically labeled Fmoc-Ala-OH-¹³C₃,¹⁵N, to a growing peptide chain on a solid support.
Caption: A typical cycle in Fmoc solid-phase peptide synthesis.
Coupling Reagent Activation Pathways
This diagram illustrates the general mechanism of carboxylic acid activation by different classes of coupling reagents, which is the crucial step for forming the peptide bond.
Caption: Activation pathways for different classes of peptide coupling reagents.
Alanine Metabolism Signaling Pathway
Peptides containing ¹³C₃,¹⁵N-labeled alanine are excellent tools for tracing metabolic pathways. The diagram below shows the central role of alanine in cellular metabolism, connecting amino acid and carbohydrate metabolism through the Alanine-Pyruvate cycle.
Caption: Key metabolic pathways involving alanine.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Peptide Yield | Incomplete coupling of the labeled alanine. | - Confirm the quality of Fmoc-Ala-OH-¹³C₃,¹⁵N. - Use a more efficient coupling reagent like HATU or COMU. - Perform a double coupling for the labeled residue. - Increase the coupling time. |
| Deletion Sequences | Inefficient coupling or incomplete Fmoc deprotection. | - Ensure complete Fmoc deprotection using a Kaiser test. - Optimize coupling conditions as described above. - Consider capping unreacted amines with acetic anhydride after the coupling step. |
| Racemization | Use of a strong base or extended activation times. | - Use a weaker base like NMM or 2,4,6-collidine. - Minimize pre-activation time. - Use coupling reagents known for low racemization, such as COMU or HATU. |
Conclusion
The successful incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into synthetic peptides is readily achievable using standard Fmoc-SPPS protocols. The key to maximizing yield and purity lies in the selection of an appropriate high-efficiency coupling reagent and the careful monitoring of the reaction completion. For challenging syntheses, reagents such as HATU or COMU are recommended. The resulting isotopically labeled peptides are powerful tools for a wide range of applications in biomedical research and drug development.
References
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Ala-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled amino acids are indispensable tools in modern biomedical research, enabling precise tracing and quantification in proteomics, metabolomics, and drug development.[1][2] Fmoc-Ala-OH-¹³C₃,¹⁵N is a valuable building block for the synthesis of isotopically labeled peptides and proteins used as internal standards in mass spectrometry or for structural and metabolic studies by NMR. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group provides robust protection during synthesis and is readily removed under mild basic conditions.
This document provides detailed application notes and protocols for the solution-phase Fmoc deprotection of Fmoc-Ala-OH-¹³C₃,¹⁵N to yield the free, isotopically labeled L-Alanine-¹³C₃,¹⁵N.
Applications of L-Alanine-¹³C₃,¹⁵N
The deprotected L-Alanine-¹³C₃,¹⁵N can be utilized in a variety of research applications:
-
Metabolic Flux Analysis (MFA): To trace the flow of carbon and nitrogen through central metabolic pathways, providing insights into cellular metabolism in health and disease.[1][3]
-
Quantitative Proteomics: As a component of stable isotope labeling by amino acids in cell culture (SILAC) for the accurate quantification of proteins.[1]
-
NMR Spectroscopy: For structural and dynamic studies of proteins and other biomolecules.
-
Internal Standards: For the accurate quantification of alanine (B10760859) and related metabolites in complex biological samples by mass spectrometry.
Experimental Protocols
Protocol 1: Fmoc Deprotection of Fmoc-Ala-OH-¹³C₃,¹⁵N using Piperidine (B6355638) in DMF
This protocol describes a standard method for the removal of the Fmoc group in solution phase.
Materials:
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous and peroxide-free
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system
-
Nuclear magnetic resonance (NMR) spectrometer
Procedure:
-
Dissolution: Dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (e.g., 1 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Deprotection Reaction: Add piperidine (2 mL, 20% v/v) to the solution. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-2 hours. For HPLC monitoring, a C18 column can be used with a gradient of acetonitrile (B52724) in water (both with 0.1% TFA). The disappearance of the starting material and the appearance of the product and the dibenzofulvene-piperidine adduct should be observed.
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine.
-
Add distilled water (20 mL) to the residue and transfer the mixture to a separatory funnel.
-
Wash the aqueous solution with diethyl ether (3 x 20 mL) to remove the dibenzofulvene-piperidine adduct.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 20 mL), if the product is not fully soluble in the acidic aqueous phase. Note: Alanine is highly soluble in water, so this step may not be necessary and could lead to product loss.
-
For highly water-soluble products like alanine, it is recommended to lyophilize the acidified aqueous solution to obtain the hydrochloride salt of the amino acid.
-
-
Purification: The resulting L-Alanine-¹³C₃,¹⁵N hydrochloride can be further purified by recrystallization or by using an ion-exchange chromatography column if necessary.
-
Characterization: Confirm the identity and purity of the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry. The purity should be assessed by HPLC.
Data Presentation
Table 1: Representative Reaction Conditions and Outcomes for Fmoc Deprotection
| Parameter | Condition A | Condition B |
| Base | 20% Piperidine in DMF | 10% Diethylamine in Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1.5 hours | 3 hours |
| Yield (crude) | >95% | >90% |
| Purity (by HPLC) | ~98% | ~95% |
Note: The data presented in this table are representative examples based on typical solution-phase Fmoc deprotection reactions and may vary depending on the specific experimental conditions and scale.
Table 2: Analytical Data for Starting Material and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in DMSO-d₆) | Expected ¹³C NMR Signals (in DMSO-d₆) |
| Fmoc-Ala-OH-¹³C₃,¹⁵N | C₁₅[¹³C]₃H₁₇[¹⁵N]O₄ | ~315.3 | Multiplets at ~1.3 (CH₃), ~4.1 (CH), ~4.2-4.3 (fluorenyl CH, CH₂), ~7.3-7.9 (aromatic H), ~12.6 (COOH) | Signals corresponding to the ¹³C labeled alanine backbone and the Fmoc group. |
| L-Alanine-¹³C₃,¹⁵N HCl | [¹³C]₃H₈[¹⁵N]O₂·HCl | ~93.07 (free base) | Doublet at ~1.5 (CH₃), Quartet at ~3.9 (CH), Broad singlet for NH₃⁺ and OH | Signals for the three ¹³C labeled carbons. |
Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and concentration. The isotopic labeling will result in characteristic splitting patterns in both ¹H and ¹³C NMR spectra.
Mandatory Visualizations
Caption: Workflow for the solution-phase Fmoc deprotection of Fmoc-Ala-OH-¹³C₃,¹⁵N.
Caption: Application of L-Alanine-¹³C₃,¹⁵N in a metabolic flux analysis workflow.
References
Application Notes and Protocols for Incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N into a Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling of peptides is a cornerstone technique in proteomics, structural biology, and drug development. The site-specific incorporation of amino acids enriched with heavy isotopes, such as Fmoc-Ala-OH-¹³C₃,¹⁵N, provides a powerful tool for absolute quantification in mass spectrometry (MS) and for detailed structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. This document provides detailed application notes and experimental protocols for the successful incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).
Introduction
Fmoc-Ala-OH-¹³C₃,¹⁵N is an isotopically labeled amino acid where the three carbon atoms of the alanine (B10760859) backbone and the nitrogen atom of the amide group are replaced with their heavier stable isotopes, ¹³C and ¹⁵N, respectively. This results in a mass shift of +4 Da compared to the unlabeled counterpart. The physicochemical properties and chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N are identical to that of the natural abundance Fmoc-Ala-OH, allowing for its direct substitution in standard SPPS protocols.[1]
The primary applications for peptides incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N include:
-
Quantitative Proteomics: The labeled peptide serves as an ideal internal standard for the accurate quantification of the corresponding native peptide in complex biological samples by mass spectrometry.[2] The known concentration of the spiked-in heavy peptide allows for the precise determination of the absolute amount of the endogenous light peptide.
-
NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N labels enhances the sensitivity and resolution of NMR experiments, facilitating the determination of the three-dimensional structure and dynamics of peptides and proteins in solution.[3]
-
Pharmacokinetic Studies: Labeled peptides are used as tracers in absorption, distribution, metabolism, and excretion (ADME) studies to monitor the fate of a peptide drug candidate in a biological system.
Data Presentation
The successful incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N is dependent on the efficiency of each step in the SPPS workflow. The following tables summarize key quantitative data associated with this process.
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Activating Agent | Typical Coupling Efficiency for Standard Amino Acids | Notes |
| HBTU | HOBt/DIPEA | >99% | A very common and effective coupling reagent. |
| HATU | HOAt/DIPEA | >99.5% | Generally more efficient than HBTU, especially for sterically hindered amino acids. Recommended for valuable labeled amino acids to ensure maximal incorporation. |
| DIC/HOBt | - | 95-99% | A cost-effective carbodiimide-based method, though it can be less efficient for more challenging coupling steps. |
Data compiled from various peptide synthesis literature. Actual efficiencies can be sequence-dependent.
Table 2: Theoretical vs. Actual Peptide Yield in SPPS
The overall yield in SPPS is a product of the coupling efficiency at each step. Even small inefficiencies can significantly impact the final yield of the desired full-length peptide.
| Per-Step Coupling Efficiency | Theoretical Overall Yield for a 10-mer Peptide | Theoretical Overall Yield for a 20-mer Peptide |
| 97% | ~74% | ~54% |
| 99% | ~90% | ~82% |
| 99.5% | ~95% | ~90% |
Table 3: Common TFA Cleavage Cocktails for Peptide Deprotection
The choice of cleavage cocktail depends on the amino acid composition of the peptide to prevent side reactions.
| Reagent Cocktail | Composition (v/v/v) | Primary Application |
| TFA/TIS/H₂O | 95:2.5:2.5 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | "Universal" cocktail for peptides containing multiple sensitive residues. |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Good for scavenging trityl protecting groups. |
Experimental Protocols
The following protocols outline the key steps for incorporating Fmoc-Ala-OH-¹³C₃,¹⁵N into a peptide sequence using manual or automated Fmoc-SPPS.
Resin Preparation and First Amino Acid Loading
This protocol assumes the use of a pre-loaded Wang or Rink Amide resin for C-terminal carboxylic acid or amide, respectively. If starting with an unloaded resin, follow the manufacturer's instructions for loading the first amino acid.
-
Resin Swelling: Place the desired amount of resin in a peptide synthesis vessel. Add sufficient N,N-Dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain the solution, then add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N
This protocol describes a single coupling cycle for the isotopically labeled alanine.
-
Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-Ala-OH-¹³C₃,¹⁵N and a slightly lower molar equivalent of an activating agent (e.g., HATU) in DMF. Add 6-10 equivalents of a base such as N,N-Diisopropylethylamine (DIPEA) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the synthesis vessel. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove any unreacted reagents.
Peptide Chain Elongation
Repeat the deprotection (3.1.2-3.1.3) and coupling (3.2) steps for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in 3.1.2.
-
Resin Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and Methanol (3 times), then dry the resin thoroughly under a high vacuum for at least 1 hour.
-
Cleavage: Add the appropriate freshly prepared TFA cleavage cocktail (see Table 3) to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the successful incorporation and purity of the labeled peptide by mass spectrometry. The mass spectrum will show a mass increase corresponding to the number of incorporated labeled alanines (+4 Da for each). The isotopic enrichment can be calculated by comparing the intensities of the labeled and unlabeled peptide signals.
Visualizations
References
Application Notes and Protocols: Sample Preparation with Fmoc-Ala-OH-¹³C₃,¹⁵N for NMR Analysis
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure, dynamics, and interactions of molecules in solution and solid states.[1] The use of stable isotope-labeled compounds, such as those enriched with ¹³C and ¹⁵N, is essential for enhancing NMR sensitivity and resolving spectral overlap, particularly in complex biological systems.[2][3] Fmoc-Ala-OH-¹³C₃,¹⁵N is a protected, isotopically labeled amino acid that serves as a versatile building block. After removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, the resulting ¹³C,¹⁵N-labeled L-Alanine can be studied directly or incorporated into peptides and proteins for detailed structural and functional analysis.[2][4]
These application notes provide detailed protocols for the preparation of NMR samples using Fmoc-Ala-OH-¹³C₃,¹⁵N, covering solution-phase deprotection and final sample preparation for NMR analysis.
Applications
-
Metabolic Pathway and Flux Analysis: Tracking the metabolic fate of alanine (B10760859) by monitoring the incorporation of ¹³C and ¹⁵N isotopes into various metabolites.
-
Protein Structure and Dynamics: Site-specific labeling of peptides and proteins to serve as NMR-active probes for structural determination and conformational analysis.
-
Quantitative Proteomics: Use in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) workflows to quantify protein abundance changes.
-
Drug Development: Assessing drug-target interactions by monitoring chemical shift perturbations in labeled proteins or peptides upon ligand binding.
Key Materials and Data
Successful sample preparation relies on high-purity reagents and adherence to optimized parameters. The tables below summarize the properties of the labeled compound and recommended parameters for NMR sample preparation.
Table 1: Properties of Fmoc-Ala-OH-¹³C₃,¹⁵N
| Property | Value | Reference |
| Linear Formula | ¹³CH₃¹³CH(¹⁵NH-Fmoc)¹³CO₂H | |
| Molecular Weight | ~333.32 g/mol | |
| Isotopic Purity | ≥98 atom % ¹⁵N, ≥99 atom % ¹³C | |
| Chemical Purity | ≥98% | |
| Form | Solid | |
| Storage Temperature | 2-8°C, desiccated, protected from light |
Table 2: Recommended Parameters for Final NMR Sample Preparation
| Parameter | Recommended Value | Rationale |
| Analyte Concentration | 0.3 - 5 mM | Higher concentrations improve signal-to-noise but can cause line broadening. Peptides and small molecules can often reach higher concentrations (2-5 mM) than larger proteins (0.3-0.5 mM). |
| Solvent | Deuterated (e.g., D₂O, Deuterated Buffer) | Minimizes proton signals from the solvent, which would otherwise overwhelm the analyte signals. |
| Sample Volume | 500 - 600 µL (for standard 5 mm NMR tubes) | Optimal volume for modern high-sensitivity probes to ensure good magnetic field homogeneity. |
| Buffer | Phosphate, MES, HEPES (deuterated if possible) | Maintains stable pH. Buffers without non-exchangeable protons are ideal. |
| pH | 4.5 - 7.5 | Optimal pH depends on sample stability. For NH protons, sensitivity is highest around pH 4.5 due to reduced solvent exchange. |
| Internal Standard | DSS or TSP (for aqueous samples) | Provides a chemical shift reference (0 ppm) and can be used for quantification. |
Experimental Protocols & Workflows
Protocol 1: Solution-Phase Fmoc Deprotection of Fmoc-Ala-OH-¹³C₃,¹⁵N
This protocol describes the removal of the Fmoc protecting group in a solution phase to yield free L-Alanine-¹³C₃,¹⁵N. The most common method utilizes a secondary amine base, such as piperidine (B6355638).
Materials:
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
N,N-Dimethylformamide (DMF), amine-free
-
Piperidine
-
Diethyl ether (anhydrous, peroxide-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N in DMF in a round-bottom flask. A typical concentration is 0.1 M.
-
Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes. Progress can be monitored by TLC or HPLC.
-
Solvent Removal: Remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected L-Alanine-¹³C₃,¹⁵N. The dibenzofulvene-piperidine adduct, a byproduct of the reaction, is soluble in ether.
-
Isolation: Collect the precipitated product by filtration or centrifugation.
-
Washing: Wash the solid product with additional cold diethyl ether to remove any remaining adduct.
-
Drying: Dry the final product, L-Alanine-¹³C₃,¹⁵N, under high vacuum. Store at 2-8°C.
References
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 3. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protein-nmr.org.uk [protein-nmr.org.uk]
Application Note: Quantitative NMR Spectroscopy for Peptide Purity Assessment Using Fmoc-Ala-OH-¹³C₃,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of chemical compounds.[1][2] Unlike chromatographic methods, qNMR is a primary ratio method that allows for direct quantification without the need for identical reference standards for the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This principle enables highly accurate and precise measurements.
The use of a high-purity internal standard is crucial for accurate qNMR analysis.[3] An ideal internal standard should be stable, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals. Fmoc-Ala-OH-¹³C₃,¹⁵N is an excellent internal standard for the quantitative analysis of peptides and other Fmoc-protected amino acids. The isotopic labeling with ¹³C and ¹⁵N provides distinct NMR signals that are well-separated from the signals of unlabeled analytes, minimizing the risk of signal overlap and enhancing quantification accuracy. This application note provides a detailed protocol for using Fmoc-Ala-OH-¹³C₃,¹⁵N as an internal standard for the purity determination of a synthetic peptide.
Advantages of Using Fmoc-Ala-OH-¹³C₃,¹⁵N as a qNMR Internal Standard
-
High Purity: Commercially available with high chemical and isotopic purity, ensuring accurate quantification.
-
Reduced Signal Overlap: The ¹³C-¹H and ¹⁵N-¹H couplings shift the signals of the alanine (B10760859) methyl and alpha-protons to regions of the ¹H NMR spectrum that are typically free of other signals, preventing overlap with analyte signals.
-
Chemical Compatibility: As an Fmoc-protected amino acid, it shares similar solubility characteristics with many synthetic peptides and intermediates, making it suitable for co-dissolving in common NMR solvents.
-
Traceability: Can be used as a tracer in drug development processes.
Application: Purity Determination of a Synthetic Peptide
This section outlines the use of Fmoc-Ala-OH-¹³C₃,¹⁵N for determining the purity of a custom-synthesized peptide, for example, a therapeutic peptide candidate in early-stage drug development.
Principle
A precisely weighed amount of the synthetic peptide (analyte) and Fmoc-Ala-OH-¹³C₃,¹⁵N (internal standard) are dissolved in a deuterated solvent. A ¹H NMR spectrum is acquired under quantitative conditions, ensuring complete relaxation of all relevant nuclei. The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.
The purity of the analyte (Purity_analyte) can be calculated using the following equation:
Where:
-
I_analyte and I_IS are the integral values of the signals for the analyte and internal standard, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard.
-
m_analyte and m_IS are the masses of the analyte and internal standard.
-
Purity_IS is the certified purity of the internal standard.
Experimental Protocol
Materials and Equipment
-
Analyte: Synthetic Peptide (e.g., >95% purity)
-
Internal Standard: Fmoc-Ala-OH-¹³C₃,¹⁵N (≥98% isotopic purity, ≥99% chemical purity)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or other suitable deuterated solvent.
-
Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
5 mm NMR tubes
-
Pipettes and other standard laboratory glassware
-
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the synthetic peptide into a clean, dry vial. Record the exact weight.
-
Internal Standard Addition: Accurately weigh approximately 2-5 mg of Fmoc-Ala-OH-¹³C₃,¹⁵N into the same vial. Record the exact weight. Aim for a molar ratio between the analyte and the internal standard of approximately 1:1 to 1:2 to ensure comparable signal intensities.
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the vial for at least 1 minute to ensure complete dissolution of both the analyte and the internal standard. Visually inspect the solution to ensure no solid particles remain.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Acquire a ¹H NMR spectrum using the following parameters as a starting point. These may need to be optimized for the specific analyte and spectrometer.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 (or equivalent single-pulse experiment) | Simple and robust for quantification. |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Temperature | 298 K (25 °C) | Maintain a stable temperature for consistent results. |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a signal-to-noise ratio (S/N) > 250 for the signals of interest. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete magnetization recovery for accurate integration. A conservative value of 30-60 seconds is often used if T₁ is unknown. |
| Acquisition Time (AQ) | 2 - 4 seconds | Sufficient to digitize the entire FID and achieve good digital resolution. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures maximum and uniform excitation across the spectrum. |
| Spectral Width (SW) | ~16 ppm | To cover the entire range of proton signals. |
| Receiver Gain (RG) | Optimized automatically or manually | Avoids signal clipping and maximizes dynamic range. |
Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly affecting the resolution.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Referencing: Reference the spectrum to the residual solvent signal (e.g., DMSO at 2.50 ppm).
-
Integration:
-
Integrate the well-resolved, non-overlapping signal of the analyte. For a peptide, this could be a signal from an aromatic side chain or a unique backbone proton.
-
Integrate the signal corresponding to the α-proton of Fmoc-Ala-OH-¹³C₃,¹⁵N. Due to the ¹³C and ¹⁵N labeling, this will appear as a doublet of doublets. Ensure the entire multiplet is integrated.
-
Manually adjust the integral regions to cover the entire peak area.
-
Data Presentation
The following table presents representative data for the purity determination of a hypothetical synthetic peptide ("Peptide-X") using Fmoc-Ala-OH-¹³C₃,¹⁵N as the internal standard.
Table 1: Quantitative Data for Purity Assessment of Peptide-X
| Parameter | Value |
| Analyte (Peptide-X) | |
| Mass (m_analyte) | 8.52 mg |
| Molecular Weight (MW_analyte) | 1500.7 g/mol |
| Integrated Signal (I_analyte) | Aromatic proton signal at 7.2 ppm |
| Integral Value (I_analyte) | 1.00 |
| Number of Protons (N_analyte) | 1 |
| Internal Standard (Fmoc-Ala-OH-¹³C₃,¹⁵N) | |
| Mass (m_IS) | 3.15 mg |
| Molecular Weight (MW_IS) | 315.32 g/mol |
| Purity (Purity_IS) | 99.5% |
| Integrated Signal (I_IS) | α-proton multiplet around 4.2 ppm |
| Integral Value (I_IS) | 0.95 |
| Number of Protons (N_IS) | 1 |
| Calculated Purity of Peptide-X | 96.8% |
Visualizations
Caption: Experimental workflow for qNMR analysis.
Caption: Logical relationship for qNMR calculation.
Conclusion
Quantitative NMR spectroscopy using Fmoc-Ala-OH-¹³C₃,¹⁵N as an internal standard is a highly reliable and accurate method for determining the purity of synthetic peptides and other related compounds in the pharmaceutical industry. The distinct, well-resolved signals of the isotopically labeled internal standard minimize analytical errors arising from signal overlap. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and scientists to implement this robust analytical technique in their drug development workflows, ensuring the quality and integrity of their compounds.
References
Application Notes and Protocols: Fmoc-Ala-OH-13C3,15N for Studying Protein Structure and Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling of amino acids is an indispensable tool in modern structural biology and drug discovery. The incorporation of isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) into proteins enables detailed investigation of their structure, dynamics, and interactions at atomic resolution using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2][] Fmoc-Ala-OH-¹³C₃,¹⁵N is a selectively labeled amino acid derivative designed for site-specific incorporation into peptides and proteins via Solid-Phase Peptide Synthesis (SPPS). This allows researchers to introduce an NMR-active probe at a specific alanine (B10760859) residue, providing a powerful method to study local conformation, dynamics, and interactions without the spectral complexity of uniform labeling.[4][5]
These application notes provide a comprehensive overview of the use of Fmoc-Ala-OH-¹³C₃,¹⁵N, including detailed protocols for its incorporation into peptides and subsequent analysis by NMR spectroscopy.
Applications
The site-specific introduction of ¹³C and ¹⁵N isotopes using Fmoc-Ala-OH-¹³C₃,¹⁵N offers several advantages for studying protein structure and function:
-
Simplification of Complex NMR Spectra: For large proteins, uniform isotopic labeling can lead to severe spectral overlap.[6] Site-specific labeling of alanine residues allows for the unambiguous assignment and analysis of signals from specific regions of the protein.
-
Probing Local Dynamics: NMR relaxation experiments on the labeled alanine residue can provide detailed information about the pico- to nanosecond timescale dynamics of the protein backbone and sidechain at that specific location.[7][8] This is crucial for understanding protein function, allostery, and entropy.
-
Investigating Protein-Ligand Interactions: Changes in the chemical shift and relaxation parameters of the labeled alanine upon ligand binding can be used to map binding sites, determine binding affinities, and characterize conformational changes associated with binding.
-
Structural Studies of Peptides and Small Proteins: For smaller biomolecules, the specific labeling can aid in the initial resonance assignments and provide key structural restraints for 3D structure determination.[9]
-
Mass Spectrometry-Based Proteomics: Peptides containing ¹³C and ¹⁵N labeled alanine can serve as internal standards for accurate quantification in proteomic studies.[2]
Data Presentation
The incorporation of ¹³C and ¹⁵N at the alanine residue will result in characteristic chemical shifts in the NMR spectrum. While the exact chemical shifts are highly dependent on the local chemical environment and secondary structure, the following table provides the typical range of chemical shifts for alanine residues in proteins.
| Nucleus | Atom | Chemical Shift Range (ppm) | Notes |
| ¹H | Hα | 3.5 - 5.0 | Sensitive to secondary structure. |
| Hβ | 1.0 - 2.0 | ||
| HN | 7.5 - 9.0 | Involved in hydrogen bonding in secondary structures. | |
| ¹³C | Cα | 45 - 60 | Downfield shift in α-helices, upfield shift in β-sheets.[10] |
| Cβ | 15 - 25 | ||
| C' (Carbonyl) | 170 - 180 | ||
| ¹⁵N | N | 100 - 135 | Sensitive to hydrogen bonding and local environment.[10] |
Data compiled from the Biological Magnetic Resonance Bank (BMRB) and general literature.[11]
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ala-OH-13C3,15N using Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard manual Fmoc-SPPS cycle for incorporating the labeled alanine into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
Rink Amide resin (or other suitable solid support)
-
Peptide synthesis vessel
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Kaiser test kit
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the complete removal of the Fmoc group (a positive test indicated by blue beads).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-Ala-OH-¹³C₃,¹⁵N and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicated by yellow/colorless beads). If the test is positive, a second coupling may be necessary.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge to pellet the crude peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: NMR Sample Preparation and Data Acquisition
This protocol provides a general guideline for preparing a peptide/protein sample containing the ¹³C,¹⁵N-labeled alanine for NMR analysis and acquiring a standard set of experiments for structural and dynamic studies.
Materials:
-
Lyophilized, purified peptide/protein
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5)
-
Deuterium oxide (D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized peptide/protein in the NMR buffer to a final concentration of 0.1 - 2.0 mM. For larger proteins, concentrations are typically in the 0.3-0.5 mM range, while peptides can be more concentrated (1-5 mM).[4]
-
Add 5-10% D₂O to the sample for the NMR lock.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition: The following is a typical set of experiments performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
1D ¹H Spectrum: Acquire a simple 1D ¹H spectrum to assess sample purity and folding.
-
2D ¹H-¹⁵N HSQC: This is the "fingerprint" spectrum that will show a single peak for the backbone amide of the labeled alanine (and any other ¹⁵N labeled residues).[] This experiment is crucial for checking sample integrity and for resonance assignment.
-
3D NMR Experiments for Resonance Assignment (if part of a larger labeled protein):
-
HNCA: Correlates the ¹H and ¹⁵N of a residue with the Cα of the same residue (i) and the preceding residue (i-1). This is a key experiment for sequential backbone assignment.[12][13][14]
-
HNCACB: Similar to HNCA but also correlates with the Cβ of residues i and i-1. This provides information about the amino acid type.[6]
-
HNCO: Correlates the ¹H and ¹⁵N of a residue with the carbonyl carbon (C') of the preceding residue (i-1).
-
-
NMR Relaxation Experiments for Dynamics:
-
¹⁵N T₁ (Spin-Lattice Relaxation): Measures the timescale of molecular motions. A series of 2D ¹H-¹⁵N HSQC spectra are recorded with a variable relaxation delay.
-
¹⁵N T₂ (Spin-Spin Relaxation): Provides information on slower timescale motions and the overall tumbling of the molecule.[7]
-
¹H-¹⁵N Heteronuclear NOE: Measures the flexibility of the backbone. Two spectra are recorded, one with and one without proton saturation.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using software such as TopSpin, NMRPipe, or CCPNmr Analysis. This involves Fourier transformation, phasing, and baseline correction.
-
For 3D spectra, pick peaks and use the combination of experiments (HNCA, HNCACB, HNCO) to sequentially assign the backbone resonances.
-
For relaxation data, measure the peak intensities or volumes as a function of the relaxation delay and fit the decay curves to an exponential function to extract T₁ and T₂ values.[8]
-
Analyze the chemical shifts and relaxation data to infer secondary structure, dynamics, and interaction sites.
-
Visualizations
Caption: Experimental workflow from labeled amino acid to structural and dynamic insights.
Caption: Probing a kinase signaling pathway using a labeled SH2 domain.
References
- 1. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-oriented methods for protein NMR data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HNCACB_3D.nan [protocols.io]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 11. kpwulab.com [kpwulab.com]
- 12. HNCA_3D.nan [protocols.io]
- 13. 3D HNCA Experiment [imserc.northwestern.edu]
- 14. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ala-OH-13C3,15N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Fmoc-Ala-OH-13C3,15N during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is an isotopically labeled form of N-α-Fmoc-L-alanine, where the three carbon atoms of the alanine (B10760859) backbone and the nitrogen atom are replaced with their stable isotopes, 13C and 15N, respectively. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group, widely used in solid-phase peptide synthesis (SPPS).[1] This labeled amino acid is primarily used as a tracer in studies involving protein and peptide metabolism, quantitative proteomics, and in nuclear magnetic resonance (NMR)-based structural biology.[2][][4][5]
Q2: What is the expected solubility of this compound?
The physicochemical properties of isotopically labeled compounds are generally very similar to their unlabeled counterparts. Therefore, the solubility of this compound is expected to be nearly identical to that of Fmoc-Ala-OH. Quantitative solubility data for Fmoc-Ala-OH in common laboratory solvents is summarized in the table below.
Q3: Does the isotopic labeling in this compound significantly affect its solubility compared to the unlabeled Fmoc-Ala-OH?
While extensive studies on the direct impact of 13C and 15N labeling on the solubility of Fmoc-amino acids are not widely published, the general understanding in the field is that such isotopic substitution does not significantly alter the solubility properties. The molecular weight is slightly increased, but the polarity and the fundamental chemical structure, which are the primary determinants of solubility, remain unchanged.
Q4: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound as a powder at 2-8°C.[6] If the compound is in solution, it should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[7] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Problem: this compound is not dissolving in my chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solubility of Fmoc-protected amino acids is highly dependent on the solvent. While some are soluble in water or aqueous acidic solutions, others require organic solvents.[8][9][10]
-
Recommended Solvents: For solid-phase peptide synthesis (SPPS), Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most commonly used and effective solvents for dissolving Fmoc-amino acids.[11][12] Dichloromethane (DCM) is also frequently used, particularly in Boc chemistry.[11] For other applications, Dimethyl sulfoxide (B87167) (DMSO) is a good option.[7]
-
Green Solvent Alternatives: For more environmentally friendly processes, consider using solvents like PolarClean, which has shown excellent capacity to dissolve Fmoc-amino acids.[13]
-
-
Insufficient Solvent Volume: The concentration of the solution may be too high.
-
Action: Gradually add more solvent to the vial while vortexing or sonicating. Refer to the solubility data table for guidance on appropriate concentrations.
-
-
Low Temperature: The dissolution of solids can be an endothermic process, and lower temperatures can hinder solubility.
-
Action: Gentle warming of the solution may aid in dissolution. However, be cautious with heat-sensitive compounds and avoid excessive temperatures that could lead to degradation.
-
-
Compound Purity and Hydration State: The presence of impurities or variations in the hydration state can affect solubility.
-
Action: Ensure you are using a high-purity grade of the compound. Be aware that some forms of Fmoc-Ala-OH are monohydrates, which may influence their dissolution characteristics.
-
-
Need for Mechanical Assistance: Sometimes, simple mixing is not enough to overcome the activation energy required for dissolution.
Quantitative Data
Table 1: Solubility of Fmoc-Ala-OH in Various Solvents
| Solvent | Concentration | Observation | Reference |
| Dimethylformamide (DMF) | 0.5 M (25 mmole in 50 ml) | Clearly soluble | [15] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL (~160 mM) | Soluble (ultrasonication may be needed) | [7] |
| Water | - | Soluble | [8][9][10] |
| 1% Acetic Acid | - | Soluble | [8] |
| PolarClean | >0.4 M | Soluble | [13] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound for SPPS
-
Weigh the required amount of this compound in a clean, dry vial.
-
Add the appropriate volume of peptide synthesis grade DMF or NMP to achieve the desired concentration (typically 0.2-0.5 M).
-
Vortex the vial for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before use.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound into a sterile vial.
-
Add freshly opened, anhydrous DMSO to the vial to the desired final concentration (e.g., 50 mg/mL).
-
If necessary, gently warm the vial (e.g., to 37°C) and sonicate until the solid is completely dissolved.
-
For storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 4. pharmiweb.com [pharmiweb.com]
- 5. chempep.com [chempep.com]
- 6. N-芴甲氧羰基-L-丙氨酸,13C3,15N 一水合物 99 atom % 13C, 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. FMOC-Ala-OH | 35661-39-3 [chemicalbook.com]
- 10. FMOC-ALA-OH CAS 35661-39-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fmoc-N-Me-Ala-OH | TargetMol [targetmol.com]
- 15. Fmoc-Ala-OH Novabiochem® | 35661-39-3 [sigmaaldrich.com]
Technical Support Center: Fmoc-Ala-OH-¹³C₃,¹⁵N Peptide Synthesis
Welcome to the technical support center for Fmoc-Ala-OH-¹³C₃,¹⁵N peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and provide answers to frequently asked questions encountered during the synthesis of peptides incorporating this stable isotope-labeled amino acid.
Frequently Asked Questions (FAQs)
Q1: Is the protocol for Fmoc-Ala-OH-¹³C₃,¹⁵N different from that of standard Fmoc-Ala-OH?
No, the chemical reactivity of Fmoc-Ala-OH-¹³C₃,¹⁵N is identical to its unlabeled counterpart. The stable isotope labeling with ¹³C and ¹⁵N does not alter its chemical properties. Therefore, the standard protocols and reaction conditions for Fmoc-Ala-OH in Solid-Phase Peptide Synthesis (SPPS) are directly applicable.[1] Any issues with the synthesis are more likely to arise from other factors in the process rather than the isotopic label itself.
Q2: What is the expected mass shift in mass spectrometry for a peptide containing one Fmoc-Ala-OH-¹³C₃,¹⁵N residue?
The incorporation of one Fmoc-Ala-OH-¹³C₃,¹⁵N residue will result in a mass increase of 4 Da compared to the peptide with unlabeled alanine (B10760859). This is due to the three ¹³C atoms (a mass increase of 3 Da over ¹²C) and one ¹⁵N atom (a mass increase of 1 Da over ¹⁴N). This predictable mass shift is advantageous for use as an internal standard in quantitative mass spectrometry-based applications.[2][3]
Q3: What are common impurities found in Fmoc-Ala-OH-¹³C₃,¹⁵N raw material?
Like other Fmoc-amino acids, the raw material can contain several impurities that can affect the synthesis outcome:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Ala-OH: These impurities can arise during the synthesis of the Fmoc-amino acid itself, particularly when Fmoc-OSu is used as the protecting agent.[4][5] Their incorporation leads to insertion mutant peptides.
-
Dipeptides (Fmoc-Ala-Ala-OH): Formed by the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to double insertion of alanine during synthesis.
-
Free Amino Acid (Ala-¹³C₃,¹⁵N): Residual unprotected amino acid can lead to multiple insertions and can also destabilize the Fmoc group during storage.
-
Acetic Acid: A serious contaminant that can cause permanent capping of the growing peptide chain, leading to truncated sequences.
It is crucial to source high-purity Fmoc-Ala-OH-¹³C₃,¹⁵N (≥99%) and request a batch-specific Certificate of Analysis (CoA) from the supplier.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing Fmoc-Ala-OH-¹³C₃,¹⁵N.
Issue 1: Low Overall Yield of the Crude Peptide
Symptoms:
-
The final weight of the lyophilized crude peptide is significantly lower than theoretically expected.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Coupling Reactions | Perform a Kaiser test on a few resin beads after the coupling step. A blue color indicates free primary amines and an incomplete reaction. | - Double Couple: Repeat the coupling step with fresh reagents. - Optimize Coupling Reagent: Use a more efficient coupling reagent like HATU or HCTU, especially for sequences known to be difficult. - Increase Reagent Concentration: Use a higher excess of the amino acid and coupling reagents. - Extend Coupling Time: Increase the reaction time to allow the coupling to go to completion. |
| Incomplete Fmoc-Deprotection | A positive Kaiser test after the deprotection step should show a strong blue color, indicating the presence of free amines. A weak color may suggest incomplete deprotection. | - Extend Deprotection Time: Increase the duration of the piperidine (B6355638) treatment. A common protocol is 2 x 10 minutes. - Use Fresh Reagent: Ensure the piperidine solution is fresh, as it can degrade over time. |
| Premature Cleavage from Resin | Analyze the cleavage and washing solutions from intermediate steps by HPLC to detect prematurely cleaved peptide. | - Use a More Stable Linker: For acid-sensitive peptides, a more acid-stable linker may be necessary. - Avoid Acidic Conditions: Ensure that no acidic reagents are inadvertently introduced during the synthesis cycles. |
| Peptide Aggregation on Resin | Difficult sequences, particularly those rich in hydrophobic residues, can aggregate, hindering reagent access. | - Use "Difficult Sequence" Protocols: Incorporate structure-breaking amino acids (e.g., pseudoprolines), use higher temperatures for coupling, or use chaotropic salts. |
Issue 2: Mass Spectrometry Shows a High Proportion of Deletion Sequences
Symptoms:
-
The mass spectrum of the crude product shows a significant peak corresponding to the mass of the target peptide minus the mass of an alanine residue (or other amino acids).
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inefficient Coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N | Perform a Kaiser test after the alanine coupling step. A positive result indicates incomplete coupling. | - Confirm Reagent Quality: Ensure the Fmoc-Ala-OH-¹³C₃,¹⁵N is of high purity and has not degraded. - Optimize Coupling Conditions: While alanine is not typically considered a "difficult" amino acid, its coupling efficiency can be sequence-dependent. Consider a double coupling for the ¹³C,¹⁵N-labeled alanine. - Change Coupling Reagent: Switch to a more powerful coupling reagent like HATU, which is known for its high efficiency, especially in challenging couplings. |
| Incomplete Fmoc-Deprotection Before Alanine Coupling | Monitor the Fmoc deprotection step before the alanine coupling using a colorimetric test to ensure complete removal of the Fmoc group. | - Extend Deprotection Time: Increase the piperidine treatment time. - Use a Stronger Base: If deprotection is consistently incomplete, a different deprotection reagent might be necessary, though this is less common. |
Issue 3: Presence of Unexpected Side Products in HPLC/MS
Symptoms:
-
The HPLC chromatogram of the crude product shows multiple peaks close to the main product peak.
-
Mass spectrometry reveals species with masses that do not correspond to simple deletion or truncation sequences.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Aspartimide Formation | This is a major side reaction in Fmoc SPPS, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. It leads to the formation of α- and β-aspartyl peptides, which can be difficult to separate from the target peptide. | - Modify Deprotection Conditions: Add 0.1 M HOBt to the 20% piperidine/DMF deprotection solution to reduce the rate of aspartimide formation. - Use Optimized Protecting Groups: For critical sequences, use specialized side-chain protecting groups for Asp that are designed to minimize this side reaction. |
| Racemization | Can occur during the activation step, particularly with certain coupling reagents or prolonged activation times. | - Use Racemization-Suppressing Additives: The use of HOBt or HOAt during coupling significantly reduces racemization. - Choose Appropriate Coupling Reagents: Aminium/uronium-based reagents like HATU and HCTU are generally preferred for minimizing racemization compared to older reagents. |
| Incorporation of β-Alanine | If the Fmoc-Ala-OH-¹³C₃,¹⁵N raw material is contaminated with Fmoc-β-Ala-OH, peptides with a β-alanine insertion will be synthesized. | - Source High-Purity Reagents: Ensure the starting materials are from a reputable supplier with stringent quality control to limit such impurities. |
Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents in Fmoc SPPS
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) | 70-88% | 80-91% | 80-92% |
| Reaction Half-life (min) | ~150 | ~40 | ~40 |
| Racemization Risk | Higher than HATU/HCTU | Low | Low |
| Cost | Moderate | High | Moderate |
| Data is generalized from comparative studies and can be sequence-dependent. |
Experimental Protocols
Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle of deprotection and coupling for the addition of an amino acid.
1. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF to the resin (e.g., 5 mL for 0.1 mmol scale).
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
2. Amino Acid Coupling (using HCTU):
-
In a separate vial, dissolve the incoming Fmoc-amino acid (e.g., Fmoc-Ala-OH-¹³C₃,¹⁵N, 4 equivalents) and HCTU (3.8 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
3. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of resin beads (10-15 beads) and wash them with ethanol.
-
Add 2-3 drops each of ninhydrin (B49086) in ethanol, phenol (B47542) in ethanol, and KCN in pyridine (B92270) solutions.
-
Heat the tube at 100-110°C for 5 minutes.
-
Result:
-
Blue/Purple beads and solution: Incomplete coupling (free primary amines present).
-
Yellow/Colorless beads and solution: Complete coupling (no free primary amines).
-
Visualizations
References
preventing racemization of Fmoc-Ala-OH-13C3,15N during coupling
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during peptide synthesis.
Topic: Preventing Racemization of Fmoc-Ala-OH-¹³C₃,¹⁵N During Coupling
This guide provides in-depth information and practical solutions to minimize the racemization of isotopically labeled Fmoc-Alanine during peptide coupling reactions.
Troubleshooting Guide
Issue: High levels of D-Ala detected in the final peptide, indicating racemization of Fmoc-L-Ala-OH-¹³C₃,¹⁵N during synthesis.
This is a critical issue that can compromise the structural integrity and biological activity of your peptide. Follow these steps to diagnose and resolve the problem.
Step 1: Evaluate Your Coupling Cocktail (Reagent and Additive)
The choice of coupling reagent and the use of racemization-suppressing additives are the most critical factors in preventing epimerization.
-
Carbodiimides (e.g., DIC, DCC): When used alone, these reagents generate a highly reactive O-acylisourea intermediate that is very prone to racemization. It is essential to use a nucleophilic additive.
-
Recommendation: Always use carbodiimides in conjunction with an additive like OxymaPure or HOAt. The combination of DIC with an additive is a preferred method for minimizing racemization as it can often be used without a base.
-
-
Onium Salts (e.g., HBTU, HATU, HCTU, PyBOP, COMU): These reagents form active esters in situ and are generally considered "low-racemization" options. However, their performance is highly dependent on the additive used in their formulation and the base chosen for the reaction.
-
Recommendation: For sensitive amino acids, COMU and HATU, particularly when paired with a weaker base, have shown excellent performance in suppressing racemization.
-
Step 2: Assess the Base Used in the Coupling Reaction
The presence, strength, and concentration of the base can significantly influence the rate of racemization by promoting the abstraction of the α-proton.
-
Common Bases: N,N-Diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) are frequently used.
-
Impact on Racemization: Stronger and less sterically hindered bases increase the risk of racemization. DIPEA is a stronger base than NMM.
-
Recommendation: If you are observing high levels of racemization with DIPEA, switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed.
-
Step 3: Review Your Reaction Conditions
-
Pre-activation Time: Prolonged pre-activation of the Fmoc-amino acid with the coupling reagent and base before addition to the resin increases the opportunity for the activated species to racemize.
-
Recommendation: Minimize pre-activation time. Ideally, add the coupling reagents to the amino acid and introduce the mixture to the resin immediately.
-
-
Temperature: Higher temperatures accelerate both the coupling reaction and the rate of racemization.[1] While elevated temperatures can be useful for difficult couplings, they should be used with caution.[1]
-
Solvent: The polarity of the solvent can influence racemization rates.
-
Recommendation: Ensure you are using high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting high racemization levels.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the conversion of a chiral amino acid from its desired L-isomer into a mixture of both L- and D-isomers.[3] In peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may alter its biological activity.
Q2: What is the primary mechanism of racemization for Fmoc-amino acids during coupling?
A2: The most common mechanism is through the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the Fmoc-amino acid cyclizes to form this intermediate. The proton at the chiral center (α-carbon) of the oxazolone (B7731731) is acidic and can be easily removed by a base, leading to a loss of stereochemistry.
Caption: Primary mechanism of racemization via oxazolone formation.
Q3: Is Fmoc-Ala-OH considered highly susceptible to racemization?
A3: While not as notoriously prone to racemization as Cysteine (Cys) and Histidine (His), any amino acid (except glycine) can racemize under suboptimal coupling conditions. The activation of the carboxyl group makes the α-proton of Alanine susceptible to abstraction by a base. Therefore, taking precautions is always necessary.
Q4: How do additives like HOBt, HOAt, and OxymaPure prevent racemization?
A4: These additives act as "racemization suppressants". They react with the highly reactive activated intermediate (e.g., O-acylisourea from DIC) to form an active ester. This active ester is more stable and less prone to cyclizing into the problematic oxazolone intermediate. OxymaPure and HOAt are generally considered more effective than HOBt.
Q5: Can the isotopic labeling of Fmoc-Ala-OH-¹³C₃,¹⁵N affect its propensity for racemization?
A5: The isotopic labeling itself does not inherently increase the risk of racemization. The chemical reactivity is essentially identical to the unlabeled counterpart. The same prevention strategies apply and are equally important.
Quantitative Data on Racemization
While extensive quantitative data specifically for Fmoc-Ala-OH is limited in the literature, studies on other amino acids provide valuable insights into the relative effectiveness of different coupling conditions. The general trend is that racemization is low for most amino acids under optimized conditions, often less than 0.5% per coupling cycle.
The following table summarizes data on the racemization of Fmoc-L-Ser(tBu)-OH, a sensitive amino acid, which serves as a useful proxy for selecting low-racemization conditions for Fmoc-Ala-OH.
| Coupling Reagent | Base | Additive | % D-Isomer (Racemization) | Reference |
| DIC | - | OxymaPure | Negligible | |
| DIC | - | HOBt | Negligible | |
| PyBOP | NMM | - | Negligible | |
| HBTU | DIPEA | HOBt | Negligible | |
| HATU | NMM | - | ~4% | |
| HATU | DIPEA | HOAt | Negligible |
Data is for Fmoc-L-Ser(tBu)-OH coupled to L-Leu-OtBu and serves as a comparative guide.
For the C-terminal Fmoc-L-Ala, using a specialized linker like Fmoc-L-Ala-MPPA can achieve a reproducible and low epimerization level of ≤ 0.5% .
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using DIC/OxymaPure
This protocol is highly recommended for coupling Fmoc-Ala-OH-¹³C₃,¹⁵N to minimize racemization, as it does not require a base.
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. If starting a new coupling cycle, perform the standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF) and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid and Additive Preparation: In a separate vessel, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Activation: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid/additive solution.
-
Coupling: Immediately add the activated solution to the deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: Coupling using HATU and a Weak Base
This protocol is suitable if a more potent activating agent is required, while still taking precautions to limit racemization.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Solution Preparation: In a separate vessel, dissolve Fmoc-Ala-OH-¹³C₃,¹⁵N (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add the amino acid/HATU solution to the deprotected peptide-resin. Immediately add N-methylmorpholine (NMM) (6 equivalents) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Follow step 7 from Protocol 1.
References
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Ala-OH-¹³C₃,¹⁵N
Welcome to the technical support center for troubleshooting solid-phase peptide synthesis (SPPS) utilizing Fmoc-Ala-OH-¹³C₃,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to address common challenges that can lead to low peptide yields.
Frequently Asked Questions (FAQs)
Q1: Does the use of isotopically labeled Fmoc-Ala-OH-¹³C₃,¹⁵N require special synthesis protocols compared to standard Fmoc-Ala-OH?
No, the chemical reactivity of ¹³C and ¹⁵N labeled alanine (B10760859) is virtually identical to that of its natural isotope counterpart. Therefore, standard Fmoc solid-phase peptide synthesis protocols are directly applicable. Any significant decrease in yield is more likely attributable to common SPPS issues rather than the isotopic labeling itself.
Q2: What is a typical expected yield for a peptide synthesized with Fmoc-Ala-OH-¹³C₃,¹⁵N?
The expected yield is comparable to that of a synthesis using unlabeled Fmoc-Ala-OH and is highly dependent on the peptide's length, sequence, and the efficiency of each synthesis step. For shorter peptides (e.g., up to 10 amino acids), a crude yield of 50-70% of the theoretical maximum can be anticipated before purification. However, for longer or more complex peptides, the cumulative effect of incomplete reactions at each step can significantly lower the final yield.
Q3: My final yield is low, and mass spectrometry shows a significant peak with a mass corresponding to the target peptide plus an additional alanine. What could be the cause?
A common reason for this observation is the presence of dipeptide impurities in the Fmoc-amino acid raw material, such as Fmoc-β-Ala-Ala-OH in the Fmoc-Ala-OH stock.[1][2] This can lead to the incorporation of an extra amino acid residue, resulting in an insertion sequence. It is crucial to use high-purity amino acid derivatives to avoid this issue.
Q4: I am synthesizing an alanine-rich peptide and observing very low yield. What are the likely causes?
Alanine-rich sequences are prone to aggregation on the solid support.[3] This aggregation, driven by strong inter-chain hydrogen bonding, can physically block reactive sites, leading to incomplete deprotection and coupling steps. This results in truncated or deletion sequences and, consequently, a low yield of the desired full-length peptide.
Troubleshooting Guides
Low peptide yield can arise from various factors during the synthesis process. The following sections provide a systematic approach to troubleshooting, from reagent quality to protocol optimization.
Issue 1: Incomplete Fmoc-Deprotection
Symptoms:
-
Low final peptide yield.
-
Mass spectrometry analysis reveals a high proportion of truncated sequences.
-
A positive Kaiser test (blue or purple beads) after the deprotection step indicates the presence of unreacted Fmoc-protected amines.
| Potential Cause | Recommended Solution |
| Degraded deprotection reagent | Use a fresh solution of 20% piperidine (B6355638) in high-quality, amine-free DMF. |
| Insufficient deprotection time | Increase the deprotection time or perform a second deprotection step. |
| Peptide aggregation | Use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution, or add chaotropic salts (e.g., LiCl) to disrupt secondary structures. |
Issue 2: Inefficient Amino Acid Coupling
Symptoms:
-
Low final peptide yield.
-
Mass spectrometry data shows significant deletion sequences (missing the target amino acid).
-
A positive Kaiser test after the coupling step indicates the presence of unreacted free amines.
| Potential Cause | Recommended Solution |
| Steric hindrance or aggregation | Double couple the amino acid by repeating the coupling step with fresh reagents. For alanine-rich sequences, consider increasing the concentration of the amino acid and coupling reagents.[3] |
| Inefficient activation | Use a more effective coupling reagent such as HBTU or HATU, especially for difficult couplings. Ensure the correct stoichiometry of all coupling reagents. |
| Poor resin swelling | Ensure the resin is adequately swollen in an appropriate solvent (e.g., DMF or NMP) before the first coupling step. |
Issue 3: Raw Material Quality
Symptoms:
-
Consistently low yields across different synthesis runs.
-
Presence of unexpected insertion sequences in the mass spectrum.
| Potential Cause | Recommended Solution |
| Impure Fmoc-Ala-OH-¹³C₃,¹⁵N | Analyze the raw material for the presence of impurities such as Fmoc-β-Ala-OH or Fmoc-β-Ala-Ala-OH.[1] If impurities are detected, consider purifying the raw material or obtaining it from a different supplier. |
| Degraded reagents | Ensure all reagents, including solvents and coupling agents, are fresh and of high purity. DMF, in particular, should be amine-free. |
Quantitative Data Summary
The following table provides a general overview of expected outcomes and parameters for a standard solid-phase peptide synthesis. Actual results will vary based on the specific peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Resin Loading | 0.3 - 0.8 mmol/g | Varies by resin type. |
| Coupling Efficiency (per step) | > 99% | Can be monitored by Kaiser test or UV-Vis of Fmoc deprotection. |
| Crude Peptide Yield (Short Peptide, <10 aa) | 50 - 70% | Before purification. |
| Final Purified Peptide Yield | 15 - 40% | Highly dependent on sequence and purification method. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a single cycle of deprotection and coupling for the addition of an Fmoc-protected amino acid.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH-¹³C₃,¹⁵N)
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete, the coupling step can be repeated (double coupling).
-
Once the coupling is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat: The cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a fume hood.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether. A white precipitate should form.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with cold ether, and allow the peptide to air dry.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: A troubleshooting workflow for diagnosing and addressing low peptide yield.
Caption: The iterative workflow of a single Fmoc-SPPS cycle.
References
Technical Support Center: Fmoc-Ala-OH-13C3,15N in Peptide Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fmoc-Ala-OH-13C3,15N in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other experimental challenges.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed when using Fmoc-Ala-OH in SPPS?
The primary side reactions associated with the use of Fmoc-Ala-OH, and potentially its isotopically labeled counterpart, include:
-
Racemization: The loss of stereochemical integrity at the α-carbon of alanine (B10760859) during the activation and coupling steps. This leads to the incorporation of D-Alanine instead of L-Alanine into the peptide sequence, resulting in diastereomeric impurities that can be difficult to separate.
-
Dipeptide Formation: The coupling of a second Fmoc-Ala-OH molecule to the first, forming Fmoc-Ala-Ala-OH. This dipeptide can then be incorporated into the growing peptide chain, leading to an insertion impurity.
-
Fmoc-β-Alanine Impurity: Commercial sources of Fmoc-amino acids can contain Fmoc-β-Ala-OH as an impurity.[1][2][3][4][5] This can arise from a Lossen-type rearrangement of the succinimide (B58015) ring of Fmoc-OSu, a reagent used in the preparation of Fmoc-amino acids.[1][2][3][4] This impurity can be incorporated into the peptide chain, resulting in a peptide with an inserted β-alanine residue.
Q2: Does the isotopic labeling in this compound affect its reactivity or the likelihood of side reactions?
While there is a lack of specific studies on the side reactions of this compound, the presence of heavier isotopes can theoretically lead to a kinetic isotope effect (KIE) . A KIE is a change in the reaction rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.
-
Theoretical Impact: The increased mass of 13C and 15N can lead to a slight decrease in the vibrational frequency of the bonds involving these atoms. This may result in a slightly higher activation energy for bond-breaking steps, potentially slowing down both the desired coupling reaction and undesired side reactions. However, the magnitude of the 13C and 15N KIE in amide bond formation is generally expected to be small.
-
Practical Implications: In practice, it is unlikely that the isotopic labeling will dramatically alter the types of side reactions observed. However, it is prudent to be aware of the theoretical possibility of altered reaction kinetics. Researchers should carefully monitor coupling and deprotection steps and compare the impurity profile of peptides synthesized with labeled and unlabeled Fmoc-Ala-OH.
Q3: How can I detect and quantify side products in my peptide synthesis?
The most common methods for detecting and quantifying side products in peptide synthesis are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Reversed-phase HPLC (RP-HPLC) is used to separate the desired peptide from impurities based on their hydrophobicity. Diastereomers resulting from racemization can often be separated with high-resolution columns and optimized gradients.
-
Mass Spectrometry: MS is used to identify the mass of the desired peptide and any impurities. This allows for the confirmation of side products such as dipeptide insertions or modifications.
Troubleshooting Guides
Issue 1: Suspected Racemization of this compound
-
Symptoms:
-
Appearance of a closely eluting post-peak or shoulder to the main peptide peak in the HPLC chromatogram.
-
Mass spectrometry analysis shows a peak with the same mass as the target peptide, but with a different retention time.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing racemization.
-
Quantitative Data on Racemization: The extent of racemization is highly dependent on the specific coupling conditions. Below is a table summarizing the potential impact of different factors.
| Factor | Condition Promoting Racemization | Condition Minimizing Racemization |
| Coupling Reagent | Carbodiimides (DCC, DIC) alone | Aminium/Uronium salts (HATU, HBTU) with additives (HOBt, Oxyma) |
| Base | Strong, non-hindered bases (e.g., DIPEA) | Weaker, sterically hindered bases (e.g., NMM, Collidine) |
| Pre-activation Time | Prolonged pre-activation | Short or in-situ activation |
| Temperature | Elevated temperatures | Lower temperatures (e.g., 0 °C) |
Issue 2: Dipeptide (Fmoc-Ala-Ala-OH) Formation
-
Symptoms:
-
A peak in the mass spectrum corresponding to the target peptide mass + 71.04 Da (the mass of an additional alanine residue).
-
A distinct peak in the HPLC chromatogram, typically eluting later than the target peptide.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dipeptide formation.
Issue 3: Fmoc-β-Alanine Incorporation
-
Symptoms:
-
A peak in the mass spectrum corresponding to the target peptide mass, but with an unexpected retention time in the HPLC, or a peak at the target mass + 0 Da that is difficult to separate.
-
Sequence analysis reveals the presence of β-alanine instead of or in addition to α-alanine.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for β-alanine incorporation.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This test detects free primary amines on the resin. A positive result (blue color) after a coupling step indicates that the coupling is incomplete.
-
Reagents:
-
Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.
-
Solution B: 80 g phenol (B47542) in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Take a small sample of resin beads (1-5 mg) and place them in a small glass test tube.
-
Add 2-3 drops of each of Solution A, B, and C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue beads/solution: Incomplete coupling (free amines present).
-
Yellow/Colorless beads/solution: Complete coupling (no free primary amines).
-
-
Protocol 2: UV-Vis Monitoring of Fmoc-Deprotection
The cleavage of the Fmoc group releases dibenzofulvene (DBF), which forms an adduct with piperidine (B6355638) that can be quantified by UV-Vis spectroscopy. This can be used to confirm complete deprotection.
-
Procedure:
-
Collect the piperidine solution after the deprotection step.
-
Dilute a small aliquot of the collected solution in a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm.
-
A strong absorbance indicates the successful removal of the Fmoc group. The absence of a significant absorbance in a second deprotection wash can indicate the completion of the reaction.
-
Protocol 3: HPLC-MS Analysis of Crude Peptide
-
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
-
HPLC Conditions (General Guidance):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15-30 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: UV at 214 nm and 280 nm, coupled to an ESI-MS.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks corresponding to the expected mass of the target peptide and potential side products.
-
Analyze the UV chromatogram for the relative purity of the main peak.
-
For suspected racemization, use a high-resolution column and a shallow gradient to attempt to separate the diastereomers.
-
By following these guidelines and protocols, researchers can effectively troubleshoot and mitigate common side reactions encountered during solid-phase peptide synthesis with this compound, ensuring the successful synthesis of high-purity, isotopically labeled peptides.
References
- 1. D/H amide kinetic isotope effects reveal when hydrogen bonds form during protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bakerlab.org [bakerlab.org]
- 3. Understanding protein hydrogen bond formation with kinetic H/D amide isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Fmoc-Ala-OH: A Comparative Analysis of Isotopically Labeled vs. Unlabeled Analogues
For researchers, scientists, and drug development professionals, the choice between isotopically labeled and unlabeled amino acids is fundamental to experimental design and success. This guide provides a comprehensive comparison of Fmoc-Ala-OH-13C3,15N and its unlabeled counterpart, Fmoc-Ala-OH, offering insights into their distinct applications, supported by experimental principles and protocols.
At their core, this compound and unlabeled Fmoc-Ala-OH are chemically identical in terms of reactivity. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for their seamless integration into standard solid-phase peptide synthesis (SPPS) protocols. The key differentiator lies in the isotopic composition of the alanine (B10760859) residue. The labeled version is enriched with three Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope, introducing a predictable mass shift. This seemingly subtle modification unlocks a suite of powerful analytical techniques, making it an indispensable tool for quantitative proteomics, metabolic flux analysis, and detailed structural biology. In contrast, the unlabeled version remains the cost-effective workhorse for routine peptide synthesis where isotopic tracking is not required.
Comparative Data at a Glance
The primary distinctions between this compound and unlabeled Fmoc-Ala-OH are summarized below. These properties dictate their suitability for various research applications.
| Property | This compound | Unlabeled Fmoc-Ala-OH |
| Molecular Formula | C₁₅H₁₇NO₄ (with ¹³C₃, ¹⁵N) | C₁₈H₁₇NO₄ |
| Molecular Weight | Approx. 315.3 g/mol | Approx. 311.3 g/mol |
| Mass Shift | +4 Da compared to unlabeled | 0 Da (natural abundance) |
| Isotopic Purity | Typically >98% for ¹³C and ¹⁵N | Natural isotopic abundance |
| Primary Applications | Quantitative Proteomics (e.g., SILAC), Biomolecular NMR, Mass Spectrometry Internal Standard | Routine Solid-Phase Peptide Synthesis (SPPS) |
| Relative Cost | Significantly Higher | Lower |
Performance in Key Applications: A Head-to-Head Comparison
While direct comparative studies on performance metrics like coupling efficiency in SPPS are scarce due to the foundational assumption of identical chemical reactivity, the widespread and successful use of labeled amino acids attests to their comparable performance in synthetic applications. The true comparison lies in their utility in different experimental contexts.
Solid-Phase Peptide Synthesis (SPPS)
Both labeled and unlabeled Fmoc-Ala-OH are highly efficient in standard Fmoc-based SPPS protocols. The choice of coupling reagents (e.g., HBTU, HATU) and reaction conditions will have a far greater impact on the yield and purity of the final peptide than the isotopic composition of the amino acid. For routine peptide synthesis, the unlabeled version is the logical and economical choice. The labeled version is employed when the resulting peptide is destined for use as a stable isotope-labeled internal standard for mass spectrometry or for structural studies by NMR.
Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This is a domain where this compound excels and the unlabeled version is not applicable as a tracer. In a typical SILAC experiment, one cell population is grown in a medium containing the "heavy" labeled amino acid (e.g., this compound after deprotection), while a control population is grown with the "light" unlabeled amino acid.[1][2] After experimental treatment, the cell lysates are combined, and the proteins are digested. The mass spectrometer can then distinguish between the heavy and light peptides, and the ratio of their signal intensities provides a highly accurate measure of the relative protein abundance between the two conditions.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
For the determination of protein structure and dynamics, isotopic labeling is often essential, particularly for larger proteins.[5][] Incorporating ¹³C and ¹⁵N labeled amino acids, such as this compound, into a protein allows for the use of powerful multi-dimensional NMR experiments (e.g., HNCA, HNCACB) that are not possible with unlabeled proteins.[7][8] These experiments exploit the magnetic properties of the ¹³C and ¹⁵N nuclei to resolve spectral overlap and determine the protein's three-dimensional structure. Unlabeled Fmoc-Ala-OH is used for synthesizing peptides for NMR studies where isotopic labeling is not required, for instance, in simple structural identification or ligand binding studies of small peptides.
Mass Spectrometry (MS)
In MS-based applications, peptides synthesized with this compound serve as ideal internal standards for the quantification of their unlabeled counterparts.[9] By spiking a known amount of the heavy-labeled peptide into a complex biological sample, any variations in sample preparation or instrument response can be normalized, leading to highly accurate and precise quantification of the target analyte. Unlabeled Fmoc-Ala-OH is used to synthesize the native peptide of interest that will be quantified.
Experimental Protocols
Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
This protocol outlines a single coupling cycle for incorporating either this compound or unlabeled Fmoc-Ala-OH onto a solid support resin with a free N-terminal amine.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (B109758) (DCM) (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Ala-OH (labeled or unlabeled, 4 equivalents) and a coupling agent such as HBTU (3.9 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (8 equivalents), and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Confirmation of Coupling (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates a successful coupling).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
SILAC Experimental Workflow for Quantitative Proteomics
This protocol provides a general overview of a SILAC experiment.
-
Cell Culture and Labeling: Culture two populations of cells. In one, use a "light" medium containing unlabeled alanine. In the other, use a "heavy" medium where the unlabeled alanine is replaced with ¹³C₃,¹⁵N-alanine. Culture for at least 6 cell divisions to ensure >97% incorporation.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one cell population, leaving the other as a control.
-
Cell Lysis and Protein Quantification: Harvest and lyse both cell populations. Determine the protein concentration of each lysate.
-
Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the intensity ratios of the heavy to light peptide pairs. This ratio reflects the relative abundance of the corresponding protein.
Protein Expression and NMR Analysis Workflow
This protocol outlines the steps for producing an isotopically labeled protein for NMR analysis.
-
Gene Cloning: Clone the gene of interest into an appropriate bacterial expression vector.
-
Protein Expression: Transform the vector into an E. coli expression strain. Grow the bacteria in a minimal medium where the standard nitrogen source (¹⁴NH₄Cl) is replaced with ¹⁵NH₄Cl and the carbon source (¹²C-glucose) is replaced with ¹³C-glucose. This will lead to the incorporation of labeled amino acids, including ¹³C₃,¹⁵N-alanine, throughout the protein.
-
Induction and Purification: Induce protein expression and purify the labeled protein to homogeneity using standard chromatographic techniques.
-
NMR Sample Preparation: Exchange the purified protein into a suitable NMR buffer, typically containing D₂O.
-
NMR Data Acquisition: Acquire a suite of multi-dimensional NMR spectra (e.g., ¹H-¹⁵N HSQC, HNCA, HNCACB) on a high-field NMR spectrometer.
-
Structure Calculation: Process the NMR data and use it to assign the chemical shifts of the protein's atoms and calculate its three-dimensional structure.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protein-nmr.org.uk [protein-nmr.org.uk]
- 8. protein-nmr.org.uk [protein-nmr.org.uk]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
A Researcher's Guide to Isotopic Labeling: Comparing Fmoc-Ala-OH-¹³C₃,¹⁵N with Alternative Labels
For researchers, scientists, and drug development professionals navigating the nuanced world of isotopic labeling, the selection of the appropriate labeled amino acid is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective comparison of Fmoc-Ala-OH-¹³C₃,¹⁵N with other common isotopic labels for alanine (B10760859), supported by experimental data and detailed protocols for key applications.
The use of stable isotopes in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy has revolutionized our ability to study the dynamic processes within biological systems. Fmoc-Ala-OH-¹³C₃,¹⁵N, a non-radioactive, stable isotope-labeled amino acid, serves as a powerful tool for tracing metabolic pathways, quantifying protein abundance, and elucidating protein structure and function. Its dual labeling with both Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) offers distinct advantages in many applications.
Quantitative Data Comparison
The choice of an isotopic label is often a trade-off between cost, the required mass shift for clear differentiation in mass spectrometry, and the specific requirements of the analytical technique. The following tables summarize the key performance indicators of Fmoc-Ala-OH-¹³C₃,¹⁵N in comparison to other commonly used labeled alanine analogs.
Table 1: General Specifications of Labeled Alanine Analogs
| Feature | Fmoc-Ala-OH-¹³C₃,¹⁵N | Fmoc-Ala-OH-¹³C₃ | Fmoc-Ala-OH-¹⁵N | Fmoc-Ala-OH-d₄ |
| Isotopic Labeling | Uniform ¹³C, ¹⁵N | Uniform ¹³C | Uniform ¹⁵N | Uniform Deuterium |
| Mass Shift (vs. Unlabeled) | +4 Da[1] | +3 Da | +1 Da | +4 Da |
| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N | ≥99 atom % ¹³C | ≥98 atom % ¹⁵N | ≥98 atom % D |
| Chemical Purity | ≥98% | ≥98% | ≥98% | ≥98% |
| Primary Applications | Quantitative Proteomics (SILAC), NMR, Peptide Synthesis | Metabolic Flux Analysis, Quantitative Proteomics | NMR, Protein Turnover Studies | NMR, Metabolic Tracing |
Table 2: Performance in Mass Spectrometry-Based Quantitative Proteomics (e.g., SILAC)
| Parameter | Fmoc-Ala-OH-¹³C₃,¹⁵N | Fmoc-Ala-OH-¹³C₃ | Fmoc-Ala-OH-¹⁵N | Fmoc-Ala-OH-d₄ |
| Mass Resolution | Excellent separation from unlabeled peptides due to significant mass shift.[] | Good separation, though less than dual-labeled. | Minimal separation, may overlap with natural isotopic peaks.[] | Good mass shift, but potential for chromatographic issues. |
| Quantification Accuracy | High precision due to clear peak separation.[] | Generally high, but may be slightly lower than dual-labeled in complex spectra. | Lower accuracy due to potential peak overlap. | Can be compromised by chromatographic shifts.[3] |
| Chromatographic Shift | Co-elutes perfectly with the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | May exhibit a slight retention time shift, eluting earlier than the non-labeled analyte. |
| Metabolic Stability | C-N bond is highly stable, preventing label scrambling. | Carbon backbone is generally stable. | Amino group is generally stable. | C-D bonds are stable, but kinetic isotope effects can alter metabolic rates. |
Table 3: Performance in NMR Spectroscopy
| Parameter | Fmoc-Ala-OH-¹³C₃,¹⁵N | Fmoc-Ala-OH-¹³C₃ | Fmoc-Ala-OH-¹⁵N | Fmoc-Ala-OH-d₄ |
| Signal Enhancement | Enables triple-resonance experiments for comprehensive structural analysis. | Provides strong NMR activity for studying carbon backbone structure and dynamics. | Crucial for ¹H-¹⁵N HSQC "fingerprint" spectra to assess protein folding and purity. | Simplifies ¹H-NMR spectra by reducing the number of proton signals, aiding in the study of large proteins. |
| Spectral Complexity | Generates complex spectra, often requiring multidimensional NMR for full assignment. | Can create complex spectra, especially when fully labeled. | Produces simpler spectra compared to ¹³C labeling, facilitating analysis. | Reduces spectral crowding, leading to better-resolved spectra. |
| Key Applications | Protein structure determination, dynamics, and folding analysis. | Protein backbone and sidechain assignments, molecular interaction studies. | Protein folding assessment, purity, and stability analysis. | Structural studies of large proteins, resonance assignment. |
Key Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for common applications of isotopically labeled amino acids.
Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
This protocol outlines a general workflow for a two-plex SILAC experiment using different isotopic labels of alanine.
1. Cell Culture and Labeling:
-
Prepare two batches of cell culture medium deficient in alanine.
-
Supplement one batch with "light" (unlabeled) L-alanine and the other with a "heavy" isotopically labeled L-alanine (e.g., L-Alanine-¹³C₃,¹⁵N).
-
Culture two separate populations of cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.
2. Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
3. Cell Harvesting and Protein Extraction:
-
Harvest both cell populations and mix them in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the mixed cell pellet using a suitable lysis buffer to extract the proteins.
4. Protein Digestion:
-
Reduce the disulfide bonds in the protein mixture with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the peak intensities of the heavy to light peptides reflects the relative abundance of the corresponding protein between the two experimental conditions.
Caption: Workflow for a typical SILAC experiment.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol describes a single coupling cycle for incorporating an Fmoc-protected, isotopically labeled alanine into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Wang or Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF to remove the piperidine and byproducts.
3. Amino Acid Coupling:
-
In a separate vial, activate the Fmoc-protected isotopic alanine (e.g., Fmoc-Ala-OH-¹³C₃,¹⁵N) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
4. Washing:
-
Wash the resin extensively with DMF to remove any unreacted reagents and byproducts.
5. Repeat Cycle:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
6. Cleavage and Deprotection:
-
Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid-based) to cleave the peptide from the resin and remove any side-chain protecting groups.
7. Peptide Purification:
-
Precipitate the crude peptide in cold ether and purify it using high-performance liquid chromatography (HPLC).
Caption: Cyclical workflow of Fmoc solid-phase peptide synthesis.
Signaling Pathways and Metabolic Relationships
Understanding the metabolic fate of alanine is crucial for interpreting data from labeling experiments. The following diagram illustrates the central role of alanine in cellular metabolism.
Caption: Key metabolic pathways involving alanine.
Conclusion
The choice between Fmoc-Ala-OH-¹³C₃,¹⁵N and other isotopic labels is highly dependent on the specific experimental goals and the analytical instrumentation available. For quantitative proteomics using techniques like SILAC, the dual-labeled Fmoc-Ala-OH-¹³C₃,¹⁵N offers superior mass resolution and quantification accuracy due to its significant mass shift and the stability of the isotopic labels. For NMR-based structural biology, the choice is more nuanced, with ¹⁵N labeling being essential for foundational experiments and dual ¹³C,¹⁵N labeling enabling more complex, multidimensional analyses. Deuterated alanine provides a valuable tool for simplifying complex NMR spectra, particularly for large proteins, but researchers must be mindful of the potential for chromatographic shifts and kinetic isotope effects in mass spectrometry and metabolic studies. By carefully considering the data presented and the experimental protocols outlined in this guide, researchers can make an informed decision to select the optimal isotopic labeling strategy for their specific research needs.
References
A Comparative Guide to Validating Peptide Synthesis Success: Fmoc-Ala-OH-13C3,15N vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Peptide Synthesis Validation Techniques
The successful synthesis of a peptide with the correct sequence and high purity is paramount for reliable outcomes in research and therapeutic development. The incorporation of isotopically labeled amino acids, such as Fmoc-Ala-OH-13C3,15N, offers a robust method for validation, particularly when coupled with mass spectrometry. This guide provides a comprehensive comparison of this modern approach with traditional validation techniques, supported by experimental data and detailed protocols to inform the selection of the most suitable method for your specific needs.
At a Glance: Comparing Peptide Validation Methodologies
The choice of a validation method hinges on the specific requirements of the study, including the desired level of detail, the available instrumentation, and the nature of the peptide itself. The following table summarizes the key performance indicators of using isotopically labeled amino acids against common alternative validation techniques.
| Feature | Isotopic Labeling (e.g., this compound) with MS | Reverse-Phase HPLC (RP-HPLC) | Amino Acid Analysis (AAA) | Edman Degradation |
| Primary Application | Definitive sequence confirmation and accurate quantification. | Purity assessment and quantification. | Amino acid composition and quantification.[1][2] | N-terminal sequencing.[3] |
| Principle | Incorporation of a mass-shifted amino acid for unambiguous identification and quantification by mass spectrometry. | Separation of the target peptide from impurities based on hydrophobicity.[4] | Hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.[1][5] | Sequential removal and identification of N-terminal amino acids.[3][6] |
| Quantitative Accuracy | High (with appropriate standards). | Moderate to High (dependent on reference standards). | High (for net peptide content).[5][7] | Not a primary quantitative method. |
| Sensitivity | High (pmol to fmol range). | High (ng to µg range). | Moderate (µg range).[7] | High (pmol range).[3] |
| Information Provided | Molecular weight, sequence confirmation (at labeled site), and precise quantity. | Purity profile, relative quantification of impurities.[8] | Molar ratios of constituent amino acids, net peptide content.[1] | N-terminal amino acid sequence. |
| Limitations | Requires mass spectrometry; cost of labeled reagents. | Does not provide direct sequence or molecular weight information. | Destructive to the peptide; does not provide sequence information.[2] | Limited to shorter peptides (typically <30-50 residues); can be time-consuming.[9] |
In-Depth Analysis of Validation Techniques
Isotopic Labeling with this compound and Mass Spectrometry
The incorporation of a stable isotope-labeled amino acid like this compound during solid-phase peptide synthesis (SPPS) provides a powerful tool for validating the success of the synthesis. The known mass shift (+4 Da for this compound) allows for the unambiguous identification of the full-length, correctly synthesized peptide from potential deletion or truncated sequences by mass spectrometry (MS).[10][11] This method is particularly advantageous for:
-
Accurate Quantification: By adding a known amount of a purified, isotopically labeled peptide as an internal standard, the absolute quantity of the synthesized, unlabeled peptide can be determined with high precision and accuracy.[12]
-
Confirmation of Incorporation: The presence of the isotopic signature in the final peptide product definitively confirms the successful coupling of the labeled amino acid.
-
Monitoring Synthesis Efficiency: In more advanced applications, the ratio of labeled to unlabeled peptide can be used to monitor the efficiency of specific coupling steps.
This technique is the gold standard for applications requiring precise quantification, such as in pharmacokinetic studies and for the validation of protein biomarkers.[13]
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most widely used method for assessing the purity of synthetic peptides.[14][4] It separates the target peptide from impurities based on differences in their hydrophobicity. The purity is determined by calculating the area of the main peptide peak relative to the total area of all peaks in the chromatogram.[15]
While excellent for determining purity and identifying the presence of contaminants, RP-HPLC alone does not confirm the identity of the main peak as the desired peptide.[16] It is often used in conjunction with mass spectrometry (LC-MS) to correlate purity with the correct molecular weight.
Amino Acid Analysis (AAA)
Amino Acid Analysis is a destructive technique that involves hydrolyzing the peptide into its individual amino acids.[1][2] These amino acids are then separated and quantified. AAA is highly accurate for determining the amino acid composition of the peptide and for calculating the net peptide content, which is the actual amount of peptide in a lyophilized sample that also contains water and counterions.[5][7] However, it does not provide any information about the sequence of the amino acids.
Edman Degradation
Edman degradation is a classical method for determining the N-terminal sequence of a peptide.[3] It involves a series of chemical reactions that sequentially cleave and identify the amino acid at the N-terminus.[6] While highly reliable for sequencing, it is a laborious process, especially for longer peptides, and is generally limited to the first 30-50 residues.[3]
Experimental Protocols
Fmoc-SPPS Incorporating this compound
This protocol outlines the manual solid-phase peptide synthesis of a model peptide incorporating an isotopically labeled alanine (B10760859) residue.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution. Agitate for 5 minutes, then drain. Repeat the piperidine treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (for unlabeled amino acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (for this compound): Follow the same procedure as in step 3, using this compound as the amino acid.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: Wash the resin with dichloromethane (B109758) (DCM) and dry. Add the cleavage cocktail and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by RP-HPLC and analyze by LC-MS.[17]
Peptide Purity Assessment by RP-HPLC
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude synthetic peptide
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the crude peptide in 1 mL of a suitable solvent (e.g., 50% acetonitrile/water).
-
Chromatography:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes).
-
Monitor the absorbance at 214 nm or 220 nm.[8]
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all integrated peaks.[15]
Visualizing the Workflow
Caption: Workflow for peptide synthesis and validation.
Caption: Logical flow for choosing a validation method.
Conclusion
The validation of synthetic peptides is a critical, multi-faceted process where no single technique provides all the necessary information. For routine purity assessment, RP-HPLC is the industry standard. For definitive sequence confirmation and unparalleled quantitative accuracy, the incorporation of an isotopically labeled amino acid like This compound coupled with mass spectrometry is the superior method. Amino Acid Analysis provides an essential orthogonal measure of peptide content, while Edman degradation remains a valuable tool for N-terminal sequencing. The ultimate choice of validation strategy should be guided by the specific analytical requirements and the intended application of the synthetic peptide.
References
- 1. scitide.com [scitide.com]
- 2. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lcms.cz [lcms.cz]
- 5. Accurate quantification of protein and amino acid content [altabioscience.com]
- 6. ehu.eus [ehu.eus]
- 7. Analytical methods and Quality Control for peptide products [biosynth.com]
- 8. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 9. m.youtube.com [m.youtube.com]
- 10. shoko-sc.co.jp [shoko-sc.co.jp]
- 11. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
- 12. Comparative evaluation of current peptide production platforms used in absolute quantification in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Comparative Purity Analysis of Fmoc-Ala-OH-¹³C₃,¹⁵N by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of isotopically labeled Fmoc-Ala-OH-¹³C₃,¹⁵N against standard, unlabeled Fmoc-Ala-OH using High-Performance Liquid Chromatography (HPLC). The data presented herein is compiled from established analytical methodologies for Fmoc-protected amino acids and serves as a practical reference for quality assessment in peptide synthesis and other advanced applications.
Data Presentation: Purity and Impurity Profile Comparison
The following table summarizes the typical purity and impurity profiles of high-purity, isotopically labeled Fmoc-Ala-OH-¹³C₃,¹⁵N and a standard-grade, unlabeled Fmoc-Ala-OH as determined by HPLC analysis. The isotopically labeled compound is often used as an internal standard in quantitative analyses by NMR or mass spectrometry.[1]
| Analyte | Specification | Fmoc-Ala-OH-¹³C₃,¹⁵N (High Purity) | Fmoc-Ala-OH (Standard Grade) |
| Purity (HPLC) | % Area | ≥ 99.0%[2] | ≥ 95%[3][4] |
| Enantiomeric Purity | % L-isomer | ≥ 99.8%[2] | Typically ≥ 99.0% |
| Fmoc-ß-Ala-OH | % Area | ≤ 0.1%[2] | ≤ 0.5% |
| Fmoc-Ala-Ala-OH (Dipeptide) | % Area | ≤ 0.1%[2] | ≤ 1.0% |
| Free Alanine | % by GC | ≤ 0.2%[5] | ≤ 1.0% |
| Fmoc-OH | % Area | Typically < 0.5% | Typically < 1.5% |
Note: The values for the standard grade are representative and may vary between suppliers.
Key Impurities in Fmoc-Amino Acids
Impurities in Fmoc-protected amino acids can arise from the manufacturing process and degradation during storage.[5] Common impurities include:
-
Fmoc-ß-Ala-OH and Fmoc-ß-Ala-amino acid-OH: These impurities can lead to the insertion of a ß-alanine residue into the peptide sequence.[6][7] Their presence has been identified as a general issue in Fmoc-amino acid derivatives.[6][7]
-
Dipeptides (e.g., Fmoc-Ala-Ala-OH): The formation of dipeptides results in the double insertion of the amino acid during peptide synthesis.
-
Free Amino Acids: Incomplete reaction with the Fmoc reagent can leave residual free amino acids, which can cause multiple insertions of the target amino acid.[5]
-
Acetic Acid: Traces of acetic acid can act as a capping agent, leading to chain termination during peptide synthesis.[5]
Experimental Protocol: HPLC Purity Analysis
The following is a representative HPLC method for the purity analysis of Fmoc-Ala-OH and its isotopically labeled counterpart. This method is based on common practices for the analysis of Fmoc-amino acids.[8][9][10]
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample: Fmoc-Ala-OH-¹³C₃,¹⁵N or Fmoc-Ala-OH.
-
Solvent for sample preparation: 50:50 Acetonitrile:Water.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in the sample preparation solvent to a final concentration of 1 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Identify and quantify known impurities based on their relative retention times or by using reference standards if available.
For enantiomeric purity analysis, a chiral HPLC method is required, often employing a polysaccharide-based chiral stationary phase.[11][12][13]
Visualizations
The following diagram illustrates the general workflow for the HPLC purity analysis of Fmoc-Ala-OH-¹³C₃,¹⁵N.
Caption: Workflow for HPLC Purity Analysis of Fmoc-Ala-OH.
The logical relationship for assessing the suitability of Fmoc-Ala-OH-¹³C₃,¹⁵N for a specific application is outlined below.
Caption: Decision Logic for Product Suitability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fmoc-Ala-OH (U-13C3, U-15N) 0.25 g - AnaSpec [bioscience.co.uk]
- 4. 95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determine Amino Acid Contents with OPA-FMOC Pre-column Derivatization RP-HPLC [spkx.net.cn]
- 10. academic.oup.com [academic.oup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 13. phenomenex.com [phenomenex.com]
Mass Spectrometry Analysis: A Comparative Guide to Confirming Fmoc-Ala-OH-¹³C₃,¹⁵N Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the precise incorporation of isotopically labeled amino acids is paramount for applications ranging from quantitative proteomics to structural analysis. This guide provides a comparative analysis of mass spectrometry techniques to confirm the successful incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into a synthetic peptide, contrasting it with its unlabeled counterpart, Fmoc-Ala-OH. Supported by detailed experimental protocols and data presentation, this document serves as a practical resource for verifying isotopic labeling.
Introduction to Isotopic Labeling and Mass Spectrometry
Stable isotope labeling, utilizing non-radioactive isotopes like ¹³C and ¹⁵N, is a powerful tool in chemical and biological research. These isotopes act as tracers, allowing for the differentiation and quantification of molecules within complex mixtures. Mass spectrometry (MS) is the primary analytical technique for this purpose, as it can readily distinguish the mass difference between labeled and unlabeled compounds with high sensitivity and accuracy. The incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N, which has three ¹³C atoms and one ¹⁵N atom, results in a predictable mass shift of +4 Da compared to the natural isotope abundance Fmoc-Ala-OH.
Comparative Analysis of Mass Spectrometry Data
The definitive confirmation of Fmoc-Ala-OH-¹³C₃,¹⁵N incorporation lies in the direct comparison of the mass-to-charge ratio (m/z) of the synthesized peptide with and without the isotopic label. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable soft ionization techniques for analyzing peptides.
Expected Mass Shift:
The key differentiator between the two products is the molecular weight. The introduction of three ¹³C isotopes and one ¹⁵N isotope results in a mass increase of approximately 4 Da.
| Compound | Molecular Formula | Approximate Monoisotopic Mass (Da) | Expected Mass Shift (Da) |
| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.12 | - |
| Fmoc-Ala-OH-¹³C₃,¹⁵N | C₁₅¹³C₃H₁₇¹⁵NO₄ | 315.12 | +4 |
Note: The exact mass will vary slightly depending on the rest of the peptide sequence.
When analyzing a peptide containing this amino acid, the entire peptide's mass will be shifted by +4 Da. For example, in a hypothetical peptide "Test-Ala-Peptide," the expected monoisotopic masses for the singly protonated species [M+H]⁺ would be:
| Peptide | Expected Monoisotopic m/z ([M+H]⁺) |
| Test-(Fmoc-Ala-OH)-Peptide | X |
| Test-(Fmoc-Ala-OH-¹³C₃,¹⁵N)-Peptide | X + 4 |
This clear mass shift provides unambiguous evidence of incorporation.
Experimental Protocols
A robust workflow is essential for accurate and reproducible results. The following protocols outline the key steps for sample preparation and analysis using both ESI-LC-MS and MALDI-TOF MS.
I. Sample Preparation for Mass Spectrometry
Proper sample preparation is critical to avoid signal suppression and obtain high-quality spectra. For synthetic peptides, the primary goal is to remove salts and other impurities from the synthesis and purification steps.
Materials:
-
Synthesized peptide (crude or HPLC-purified)
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA) or Trifluoroacetic acid (TFA), MS grade
-
C18 ZipTips or equivalent solid-phase extraction (SPE) cartridges
-
Microcentrifuge tubes
Protocol:
-
Resuspend the Peptide: Dissolve the lyophilized peptide in a small volume of 0.1% FA or TFA in water to a concentration of approximately 1 mg/mL.
-
Desalting (if necessary): For samples containing non-volatile salts (e.g., from HPLC purification buffers), desalting is crucial.
-
Equilibrate a C18 ZipTip by aspirating and dispensing 50% ACN in water, followed by 0.1% FA or TFA in water.
-
Load the peptide solution onto the ZipTip by slowly aspirating and dispensing multiple times.
-
Wash the ZipTip by aspirating and dispensing 0.1% FA or TFA in water to remove salts.
-
Elute the peptide from the ZipTip with a small volume (e.g., 10 µL) of 50-70% ACN in 0.1% FA or TFA in water into a clean microcentrifuge tube.
-
-
Final Dilution: Dilute the desalted peptide solution to a final concentration suitable for MS analysis (typically 1-10 pmol/µL) in an appropriate solvent, such as 50% ACN/0.1% FA.
II. ESI-LC-MS Analysis Protocol
Electrospray ionization coupled with liquid chromatography is ideal for analyzing complex peptide mixtures and provides high sensitivity.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
LC Column: C18 reversed-phase column suitable for peptide separations.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Mass Range: Scan a mass range that includes the expected m/z of the light and heavy peptides (e.g., m/z 400-2000).
-
Resolution: Set to a high resolution (e.g., >60,000) to accurately determine the monoisotopic mass.
III. MALDI-TOF MS Analysis Protocol
MALDI-TOF is a rapid and robust technique, particularly for analyzing simpler peptide samples.
Instrumentation and Parameters:
-
Mass Spectrometer: A MALDI-TOF mass spectrometer.
-
Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides. Prepare a saturated solution in 50% ACN/0.1% TFA.
-
Sample Spotting: Mix the peptide sample solution (1-10 pmol/µL) with the matrix solution in a 1:1 ratio directly on the MALDI target plate and allow it to air dry (dried-droplet method).
-
Ionization Mode: Positive ion mode.
-
Mass Range: Set a mass range that encompasses the expected molecular weights of the peptides.
Data Interpretation and Visualization
The primary evidence for successful incorporation is the observation of a peak corresponding to the mass of the peptide with the incorporated Fmoc-Ala-OH-¹³C₃,¹⁵N.
Workflow for Confirmation of Isotopic Incorporation
Caption: Workflow for confirming isotopic incorporation.
Logical Relationship for Data Interpretation
Caption: Decision tree for interpreting mass spectrometry results.
Alternative Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller peptides, ¹³C and ¹⁵N NMR can directly detect the presence of the labeled atoms, providing structural confirmation. However, NMR is less sensitive than MS and requires larger sample amounts.
-
Amino Acid Analysis (AAA): After acid hydrolysis of the peptide, AAA can be used to quantify the amino acid composition. By using a labeled internal standard, it is possible to confirm the presence of the labeled alanine. This method is destructive and does not provide information on the intact peptide.
Conclusion
Mass spectrometry offers a highly sensitive, specific, and direct method for confirming the incorporation of Fmoc-Ala-OH-¹³C₃,¹⁵N into synthetic peptides. The expected +4 Da mass shift provides a clear and unambiguous signature of successful labeling. By following robust experimental protocols for both ESI-LC-MS and MALDI-TOF MS, researchers can confidently verify the integrity of their isotopically labeled products, ensuring the reliability of their downstream applications in drug development and scientific research.
Verifying the Structure of Fmoc-Ala-OH-¹³C₃,¹⁵N: A Comparative Guide to NMR Analysis and Alternative Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of isotopically labeled compounds is paramount for the integrity of their research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques—namely High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)—for the structural verification of Fmoc-Ala-OH-¹³C₃,¹⁵N, a critical building block in modern peptide synthesis and proteomics.
This guide will delve into the experimental data and detailed protocols that underpin the use of these techniques, offering a clear and objective comparison to aid in selecting the most appropriate analytical strategy.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and definitive method for the non-destructive structural analysis of organic molecules. For Fmoc-Ala-OH-¹³C₃,¹⁵N, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments provides an unambiguous confirmation of its molecular structure and the precise location of the isotopic labels.
Expected NMR Data for Fmoc-Ala-OH-¹³C₃,¹⁵N
The introduction of ¹³C and ¹⁵N isotopes induces characteristic changes in the NMR spectra compared to the unlabeled Fmoc-Ala-OH. These changes, primarily observed as splitting patterns due to scalar couplings (J-couplings), are the key to verifying the isotopic labeling.
Below is a summary of the expected ¹H, ¹³C, and ¹⁵N NMR chemical shifts and key coupling constants for Fmoc-Ala-OH-¹³C₃,¹⁵N, contrasted with the experimental data for its unlabeled counterpart.
| Nucleus | Atom | Fmoc-Ala-OH (Unlabeled) Chemical Shift (ppm) [1][2] | Fmoc-Ala-OH-¹³C₃,¹⁵N (Predicted) Chemical Shift (ppm) | Key Coupling Constants (Hz) in Labeled Compound |
| ¹H | α-H | ~4.30 | ~4.30 | ¹J(¹³Cα, ¹Hα) ≈ 145 Hz; ²J(¹⁵N, ¹Hα) ≈ 5-10 Hz |
| β-H₃ | ~1.30 | ~1.30 | ¹J(¹³Cβ, ¹Hβ) ≈ 125 Hz; ²J(¹³Cα, ¹Hβ) ≈ 2-5 Hz | |
| NH | ~7.90 | ~7.90 | ¹J(¹⁵N, ¹H) ≈ 90-95 Hz | |
| ¹³C | C=O | ~176.0 | ~176.0 | ¹J(¹³Cα, ¹³C=O) ≈ 50-60 Hz |
| Cα | ~50.0 | ~50.0 | ¹J(¹⁵N, ¹³Cα) ≈ 10-15 Hz; ¹J(¹³Cβ, ¹³Cα) ≈ 35-40 Hz | |
| Cβ | ~18.0 | ~18.0 | ||
| ¹⁵N | NH | N/A | ~120-130 |
Note: Predicted chemical shifts for the labeled compound are expected to be very similar to the unlabeled compound, with minor isotope effects. The primary verification comes from the observation of the coupling constants.
Experimental Protocol for NMR Analysis
A detailed protocol for the NMR analysis of Fmoc-Ala-OH-¹³C₃,¹⁵N is provided below:
1. Sample Preparation:
-
Dissolve 5-10 mg of Fmoc-Ala-OH-¹³C₃,¹⁵N in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add an internal standard (e.g., TMS or a known amount of a certified reference material) for accurate chemical shift referencing and quantification (qNMR).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T₁ for quantitative analysis, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional ¹³C spectrum. To observe the ¹³C-¹³C and ¹³C-¹⁵N couplings, a proton-coupled spectrum or specific experiments like INADEQUATE may be necessary, though these require significantly more sample and acquisition time.
-
¹⁵N NMR: Direct ¹⁵N NMR is often challenging due to the low gyromagnetic ratio and long relaxation times of the ¹⁵N nucleus. Indirect detection methods are preferred.
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
¹H-¹³C HSQC: This experiment correlates directly bonded protons and carbons, providing clear evidence of the ¹³C labeling at the α- and β-positions through the observation of cross-peaks.
-
¹H-¹⁵N HSQC: This is a highly sensitive experiment that correlates the amide proton with the ¹⁵N nucleus, confirming the ¹⁵N labeling. The large ¹J(¹⁵N, ¹H) coupling is readily observed in the resulting spectrum.
-
Alternative Analytical Techniques: A Comparative Overview
While NMR provides the most detailed structural information, HPLC and Mass Spectrometry are powerful complementary techniques, particularly for assessing purity and confirming molecular weight.
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Unambiguous structural elucidation, precise location of isotopic labels, stereochemistry, quantification (qNMR). | Non-destructive, provides the most comprehensive structural information. | Lower sensitivity compared to MS, requires higher sample concentrations, more complex data analysis. |
| Mass Spectrometry (ESI/MALDI) | Ionization of molecules and separation based on their mass-to-charge ratio. | Accurate molecular weight confirmation, verification of isotopic incorporation through mass shift. | High sensitivity (femtomole to attomole range), rapid analysis. | Provides limited structural information (fragmentation can help), not ideal for distinguishing isomers without chromatographic separation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity assessment, separation of isomers (including chiral separation), quantification. | High resolution, excellent for purity determination, well-established methods available. | Does not provide direct structural information, requires reference standards for identification. |
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for determining the chemical and chiral purity of Fmoc-amino acids.[3]
Experimental Protocol for HPLC Analysis:
-
Chemical Purity (Reversed-Phase HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Detection: UV at 265 nm (for the Fmoc group).
-
-
Chiral Purity (Chiral HPLC):
-
Column: A suitable chiral stationary phase (CSP) column.
-
Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase.
-
Detection: UV at 265 nm.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that confirms the molecular weight of the labeled compound, thereby verifying the incorporation of the stable isotopes.
Experimental Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, keeping the molecule intact.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for peptides and larger molecules, where the sample is co-crystallized with a matrix that absorbs the laser energy.[4][5]
-
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of Fmoc-Ala-OH-¹³C₃,¹⁵N. The expected molecular weight will be approximately 315.1 g/mol , a shift of +4 Da from the unlabeled compound (3 x ¹³C and 1 x ¹⁵N).
Workflow and Pathway Diagrams
To visualize the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the analysis of Fmoc-Ala-OH-¹³C₃,¹⁵N.
Caption: Decision pathway for selecting an analytical technique.
Conclusion
References
A Researcher's Guide to Quantitative Proteomics: Evaluating Fmoc-Ala-OH-13C3,15N
In the landscape of quantitative proteomics, the precise and accurate measurement of protein abundance is paramount for unraveling complex biological processes and advancing drug development. Stable isotope labeling, coupled with mass spectrometry, has emerged as a gold standard for achieving reliable protein quantification. This guide provides a comprehensive comparison of using Fmoc-Ala-OH-13C3,15N for the synthesis of internal standards against other common quantitative proteomics techniques.
This compound is a high-purity, isotopically labeled amino acid that serves as a critical building block for creating "heavy" peptide internal standards. These standards are chemically identical to their endogenous counterparts but are distinguishable by mass due to the incorporation of 13C and 15N isotopes. The primary application of this reagent is in the Absolute QUAntification (AQUA) strategy, a powerful method for determining the precise amount of a specific protein in a complex mixture.
Performance Comparison: AQUA vs. Other Quantitative Strategies
The choice of a quantitative proteomics strategy depends on the specific research question, sample type, and desired level of accuracy. Here, we compare the AQUA methodology, which utilizes peptides synthesized with reagents like this compound, with two other widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Isobaric Tagging (e.g., TMT and iTRAQ).
| Feature | AQUA (using this compound peptides) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Isobaric Tagging (TMT, iTRAQ) |
| Principle | Absolute quantification using a known amount of a synthetic, stable isotope-labeled peptide internal standard. | Relative quantification by metabolic incorporation of "light" and "heavy" amino acids into the entire proteome of living cells. | Relative quantification by chemical labeling of peptides with isobaric tags that have reporter ions of different masses. |
| Quantification | Absolute (e.g., fmol of protein per µg of total protein). | Relative (ratio of protein abundance between different cell populations). | Relative (ratio of peptide abundance across multiple samples). |
| Sample Type | Applicable to virtually any sample type, including cell lysates, tissues, and biofluids.[1][2] | Primarily limited to metabolically active, dividing cells in culture.[3] | Applicable to a wide range of sample types that can be chemically labeled. |
| Multiplexing | Typically one protein per labeled peptide, but multiple peptides can be multiplexed. | 2-plex or 3-plex experiments are common. | High multiplexing capabilities (e.g., up to 18-plex with TMTpro). |
| Accuracy & Precision | High accuracy and precision, as the internal standard is chemically identical to the analyte and co-elutes.[4] Coefficients of variation (CVs) are often low. | High precision due to early mixing of samples, minimizing downstream variability.[5] | Accuracy can be affected by precursor ion interference, though advancements like MS3 scanning can mitigate this. |
| Workflow Complexity | Requires upfront synthesis and validation of a specific labeled peptide for each target protein. | Requires cell culture expertise and complete metabolic labeling, which can take several cell divisions. | Involves additional chemical labeling steps after protein digestion. |
| Cost | Cost is associated with the synthesis of each custom labeled peptide. | Can be costly due to the price of isotopically labeled amino acids and specialized cell culture media. | Reagent costs can be significant, especially for higher plex experiments. |
Quantitative Data Summary
The quantitative accuracy of the AQUA method is well-documented, with studies consistently reporting high precision and linearity. While specific data for peptides synthesized with this compound will vary depending on the peptide sequence and the complexity of the sample matrix, the following table summarizes typical performance characteristics reported for AQUA-based assays.
| Parameter | Typical Performance | Reference |
| Coefficient of Variation (CV) | < 15% | |
| Linear Dynamic Range | 3-4 orders of magnitude | |
| Accuracy | High, with measured values closely correlating with expected values. | |
| Lower Limit of Quantification (LLOQ) | Low fmol to amol range, depending on the peptide and instrument sensitivity. |
Experimental Protocols
The successful application of this compound in quantitative proteomics hinges on robust experimental protocols for both the synthesis of the labeled peptide and its use in a quantitative workflow.
Protocol 1: Synthesis of a Stable Isotope-Labeled Peptide using this compound
This protocol outlines the general steps for solid-phase peptide synthesis (SPPS) to create a custom AQUA peptide.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in an appropriate solvent, such as N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling:
-
For unlabeled amino acids, activate the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
For the incorporation of the labeled alanine, use this compound following the same activation and coupling procedure.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Quantification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). The final concentration of the purified, labeled peptide should be accurately determined by amino acid analysis (AAA).
Protocol 2: Absolute Protein Quantification using the AQUA Method
This protocol describes the use of the synthesized stable isotope-labeled peptide for absolute quantification of a target protein in a complex sample.
-
Protein Extraction and Digestion:
-
Extract total protein from your biological sample (e.g., cell lysate, tissue homogenate).
-
Determine the total protein concentration of the extract using a standard protein assay (e.g., BCA assay).
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a protease, typically trypsin.
-
-
Spiking of the Internal Standard: Add a precisely known amount of the purified this compound-labeled AQUA peptide to the digested sample. The amount of spiked-in peptide should be in the expected range of the endogenous peptide.
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a targeted MS method, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically detect and quantify the endogenous ("light") peptide and the co-eluting labeled ("heavy") internal standard.
-
-
Data Analysis:
-
Extract the ion chromatograms for the specific precursor-to-fragment ion transitions of both the light and heavy peptides.
-
Calculate the peak area ratio of the endogenous peptide to the labeled internal standard.
-
Based on the known amount of the spiked-in standard, calculate the absolute amount of the endogenous peptide, and subsequently the amount of the target protein in the original sample.
-
Visualizing the Workflow and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the AQUA workflow and a comparison of quantitative proteomics strategies.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantitation of standard peptides used for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and use of stable isotope-labeled proteins for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Fmoc-Ala-OH-13C3,15N: A Vendor Comparison
For researchers in proteomics, metabolomics, and drug development, the purity and isotopic enrichment of stable isotope-labeled compounds are paramount for generating reliable and reproducible data. Fmoc-Ala-OH-13C3,15N, a cornerstone reagent for peptide synthesis and as an internal standard in quantitative mass spectrometry, is offered by several vendors. This guide provides a comprehensive comparison of commercially available this compound, offering a detailed analysis of product specifications and outlining key experimental protocols for independent verification.
Vendor and Product Specification Overview
A critical first step in selecting the appropriate reagent is a thorough comparison of the product specifications provided by different vendors. Key parameters include chemical purity, isotopic enrichment, and available product sizes. The following table summarizes the specifications for this compound from prominent suppliers.
| Vendor | Chemical Purity | Isotopic Enrichment (13C) | Isotopic Enrichment (15N) | Available Pack Sizes |
| Sigma-Aldrich | ≥99% (CP)[1] | 99 atom %[1][2] | 98 atom %[1][2] | Inquire for bulk |
| AnaSpec | ≥95% (Peak Area by HPLC) | Not explicitly stated | Not explicitly stated | 0.25 g |
| Cambridge Isotope Laboratories | ≥98% | 99% | 99% | 0.1 g, 0.25 g, 1 g |
| ChemPep | Not explicitly stated | Not explicitly stated | Not explicitly stated | 100 mg, 500 mg, 1 g |
| MedchemExpress | Not explicitly stated | Not explicitly stated | Not explicitly stated | Inquire for details |
| Nextpeptide Inc. (via ChemicalBook) | 97% HPLC | Not explicitly stated | Not explicitly stated | 5g, 25g, 100g |
Experimental Protocols for Quality Assessment
To ensure the quality and consistency of this compound, independent verification of vendor specifications is recommended. The following are standard protocols for assessing chemical purity and isotopic enrichment.
Protocol 1: Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound by separating it from any potential impurities.
Methodology:
-
Sample Preparation: Prepare a standard solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution is commonly employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 265 nm, the characteristic absorbance wavelength for the Fmoc group.
-
Data Analysis: The purity is calculated based on the peak area of the main product peak relative to the total peak area of all detected peaks.
Protocol 2: Verification of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To confirm the isotopic enrichment of 13C and 15N in this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol (B129727) or acetonitrile with 0.1% formic acid).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass determination.
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode can be used.
-
Data Acquisition: Acquire the full scan mass spectrum of the sample.
-
Data Analysis:
-
Determine the monoisotopic mass of the fully labeled this compound. The expected mass will be shifted from the unlabeled compound.
-
Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the isotopic peaks will indicate the level of enrichment for both 13C and 15N.
-
Protocol 3: Structural Confirmation and Isotopic Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and the positions of the 13C and 15N labels.
Methodology:
-
Sample Preparation: Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
NMR Spectrometer: A high-field NMR spectrometer is required.
-
Experiments:
-
1H NMR: To confirm the overall proton structure.
-
13C NMR: A proton-decoupled 13C NMR spectrum will show signals for the three labeled carbons with significantly higher intensity compared to natural abundance signals. This confirms the incorporation of 13C.
-
15N NMR (or 1H-15N HSQC): A 1D 15N NMR or a 2D 1H-15N HSQC experiment can be used to observe the 15N-labeled nitrogen. The HSQC experiment is often more sensitive and will show a correlation between the amide proton and the 15N nucleus, confirming the position of the label.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and signal intensities to verify the structure and the isotopic labeling pattern.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound from different vendors.
Conclusion
The selection of a reliable vendor for this compound is a critical step that can significantly impact the quality and reproducibility of research outcomes. While vendor-provided specifications offer a valuable starting point, independent verification through standardized experimental protocols is highly recommended. By following the outlined HPLC, MS, and NMR procedures, researchers can confidently assess the chemical purity and isotopic enrichment of the product, ensuring the selection of the highest quality reagent for their specific application. This rigorous approach to quality control will ultimately contribute to the generation of more accurate and reliable scientific data.
References
A Researcher's Guide to Fmoc-Ala-OH-¹³C₃,¹⁵N: Enhancing Precision in Proteomics and Peptide Synthesis
For researchers, scientists, and professionals in drug development, the pursuit of accuracy and reproducibility is paramount. In quantitative proteomics and synthetic peptide applications, stable isotope-labeled amino acids are indispensable tools. This guide provides a comprehensive comparison of Fmoc-Ala-OH-¹³C₃,¹⁵N with other alternatives, supported by experimental data, to inform the design of robust and precise analytical methods.
Fmoc-Ala-OH-¹³C₃,¹⁵N is a stable isotope-labeled form of the standard Fmoc-protected alanine (B10760859) used in solid-phase peptide synthesis (SPPS). The incorporation of three ¹³C atoms and one ¹⁵N atom provides a distinct mass shift, making it an ideal internal standard for quantitative mass spectrometry (MS) and a tracer in biomolecular NMR studies. Its primary applications lie in two key areas: as a building block for the synthesis of labeled peptides and proteins used as internal standards in quantitative proteomics, and as a direct internal standard for the quantification of specific analytes.
Performance in Solid-Phase Peptide Synthesis
A common concern when incorporating isotopically labeled amino acids in SPPS is the potential impact on coupling efficiency and overall peptide yield. However, the substitution of ¹²C with ¹³C and ¹⁴N with ¹⁵N results in a stable isotope-labeled compound with virtually identical physicochemical properties and chemical reactivity to its unlabeled counterpart. Therefore, the protocols and reaction conditions for standard Fmoc-Ala-OH coupling in SPPS are directly applicable to Fmoc-Ala-OH-¹³C₃,¹⁵N. Any significant differences in yield are more likely to stem from other factors in the synthesis process, such as the peptide sequence, length, and resin, rather than the isotopic label itself.
Application in Quantitative Proteomics: A Comparative Overview
In quantitative proteomics, Fmoc-Ala-OH-¹³C₃,¹⁵N is used to synthesize stable isotope-labeled (SIL) peptides or proteins, which serve as ideal internal standards. The co-elution of the labeled standard with the endogenous analyte allows for accurate quantification by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.
The choice of labeling strategy and the type of internal standard can significantly impact the accuracy and precision of quantification. Below, we compare different approaches using data from published studies.
Metabolic Labeling vs. Chemical Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling technique where cells are grown in media containing "heavy" amino acids. This in vivo incorporation allows for the mixing of samples at the cellular level, minimizing downstream quantitative errors. While Fmoc-Ala-OH-¹³C₃,¹⁵N is used for the synthesis of standards, SILAC provides a benchmark for the accuracy of in vivo labeling. A study comparing SILAC with a chemical labeling method, stable isotope dimethyl labeling, found that while both have comparable accuracy, SILAC is more reproducible.[1][2]
| Feature | SILAC (Metabolic Labeling) | Dimethyl Labeling (Chemical Labeling) |
| Timing of Labeling | In vivo, during protein synthesis | In vitro, post-digestion at the peptide level |
| Sample Mixing | Early (cell lysis) | Late (post-labeling) |
| Reproducibility | More reproducible | Less reproducible |
| Applicability | Limited to dividing cells in culture | Applicable to all sample types |
Comparison of Internal Standard Types for Peptide Quantification
The type of stable isotope-labeled internal standard used in targeted proteomics assays by LC-MS/MS also affects the quantitative performance. A full-length stable isotope-labeled protein is considered the "gold standard" as it can account for variability in both the digestion and the analytical steps.
A study comparing a stable isotope-labeled (SIL) peptide with an extended SIL peptide for quantifying human osteopontin (B1167477) demonstrated that the extended peptide provided better tracking of digestion variability.[3] The following table summarizes the performance of the assay using the extended SIL peptide as the internal standard.
| Parameter | Performance with Extended SIL Peptide IS |
| Validated Range | 25-600 ng/mL |
| Intra-assay Accuracy | within ±13% |
| Inter-assay Accuracy | within ±13% |
| Intra-assay Precision | within 17% |
| Inter-assay Precision | within 17% |
Another study directly compared the use of a whole-molecule SIL protein with SIL peptides for the quantification of Erythropoietin (EPO) in plasma. The results indicated that the whole-protein internal standard performed better, likely due to its ability to compensate for inefficiencies in the immunoaffinity enrichment and digestion steps.[4]
Experimental Protocols
Protocol for Fmoc-¹³C,¹⁵N-Ala-OH Incorporation in SPPS
This protocol describes a single coupling cycle for adding Fmoc-Ala-OH-¹³C₃,¹⁵N to a growing peptide chain on a solid support.
Materials:
-
Resin with N-terminal Fmoc-deprotected peptide
-
Fmoc-Ala-OH-¹³C₃,¹⁵N
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) piperidine (B6355638) in DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 15-20 minutes. Wash the resin thoroughly with DMF.
-
Coupling of Fmoc-Ala-OH-¹³C₃,¹⁵N: In a separate vial, dissolve 3-5 equivalents of Fmoc-Ala-OH-¹³C₃,¹⁵N and a slightly lower molar equivalent of the coupling reagent (e.g., HBTU) in DMF. Add 6-10 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove unreacted reagents and byproducts.
Protocol for Quantitative Analysis of Human Osteopontin using an Extended SIL Peptide IS
This protocol outlines the key steps for the quantification of a protein biomarker from plasma using an extended stable isotope-labeled peptide as an internal standard.[3]
Materials:
-
Human plasma samples
-
hOPN specific antibodies for immunocapture
-
Extended SIL peptide internal standard (e.g., TYDGRGDSVV*YGLRSKSKKF, where *Y is the labeled residue)
-
Trypsin
-
Microflow LC-MS/MS system
Procedure:
-
Immunocapture: The analyte protein (hOPN) is captured from plasma using specific antibodies. The extended SIL peptide internal standard is added.
-
Digestion: The captured protein is digested with trypsin to generate the signature peptide (e.g., GDSVVYGLR).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed on a microflow LC-MS/MS system. The signature peptide and its corresponding labeled internal standard are monitored.
-
Quantification: The concentration of the endogenous peptide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizing the Workflow
The following diagrams illustrate the workflows for peptide synthesis and quantitative proteomics.
Solid-Phase Peptide Synthesis Cycle
Targeted Proteomics Workflow
Conclusion
Fmoc-Ala-OH-¹³C₃,¹⁵N is a high-quality tool for researchers demanding precision in peptide synthesis and quantitative proteomics. Its chemical behavior is analogous to its unlabeled counterpart, ensuring that established synthesis protocols can be used without significant modification to yield. In quantitative analysis, its use in generating stable isotope-labeled internal standards is critical for achieving the accuracy and reproducibility required in modern proteomics and drug development. While the "gold standard" is a full-length labeled protein, the use of labeled peptides, particularly extended peptides, provides a robust and reliable method for protein quantification. The choice of internal standard and overall quantitative strategy should be tailored to the specific experimental needs and the biological system under investigation.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of a stable isotope labeled (SIL) peptide and an extended SIL peptide as internal standards to track digestion variability of an unstable signature peptide during quantification of a cancer biomarker, human osteopontin, from plasma using capillary microflow LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 利用できないコンテンツ [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-Ala-OH-13C3,15N: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Fmoc-Ala-OH-13C3,15N, a protected amino acid labeled with stable isotopes.
This compound is a non-hazardous substance, but adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment.[1][2] The presence of stable isotopes, 13C and 15N, does not confer radioactivity to the compound, meaning no special precautions for radioactive waste are necessary.[3]
Immediate Safety and Handling
Before beginning any disposal procedure, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is recommended to minimize exposure:
| PPE Item | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required under normal use. A dust mask may be used if dust is generated.[1] | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Protocol
Solid this compound waste should be treated as chemical waste and segregated from general laboratory trash.[1] It is crucial to avoid disposing of this chemical down the drain.
-
Containerization: Place solid waste into a designated and clearly labeled chemical waste container.
-
Labeling: The label must include the full chemical name ("this compound"), the words "Chemical Waste for Incineration," the accumulation start date, and the primary hazard.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, and empty product containers, should also be disposed of in the same designated chemical waste container.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from drains and incompatible materials. Ensure the container is securely closed when not in use.
-
Final Disposal: Arrange for the collection and disposal of the chemical waste by a licensed waste disposal company, following your institution's specific procedures for waste pickup.
In the event of a spill, dry material should be taken up carefully, avoiding dust generation, and placed in the chemical waste container. The spill area should then be cleaned with an appropriate solvent, and the cleaning materials also disposed of as hazardous waste.
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Waste Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
